3-Methyl-3-pyrazolin-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHNCAJPFIFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902472 | |
| Record name | NoName_1716 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-87-0, 108-26-9 | |
| Record name | 4344-87-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Methyl-3-pyrazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Methyl-3-pyrazolin-5-one from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-Methyl-3-pyrazolin-5-one, a crucial heterocyclic compound that serves as a fundamental building block in the development of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and the neuroprotective agent Edaravone.[1][2][3] This document outlines the core chemical principles, detailed experimental protocols, and quantitative data associated with the synthesis of this compound from ethyl acetoacetate and hydrazine derivatives.
Introduction
3-Methyl-5-pyrazolone and its N-substituted derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[4] Their versatile chemical structure allows for a wide range of pharmacological activities.[4] The synthesis of the pyrazolone ring is a classic example of condensation chemistry, typically achieved through the reaction of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative.[4][5] This reaction, often a variation of the Knorr pyrazole synthesis, is known for its robustness and generally high yields.[6]
Reaction Mechanism and Tautomerism
The synthesis of this compound from ethyl acetoacetate and hydrazine hydrate proceeds via a two-step mechanism:
-
Condensation: The initial step involves the nucleophilic attack of the hydrazine on the more electrophilic keto-carbonyl group of the ethyl acetoacetate, forming a hydrazone intermediate.
-
Intramolecular Cyclization: This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the ester carbonyl group, leading to the elimination of ethanol and the formation of the stable five-membered pyrazolone ring.
A key feature of this compound is its existence in multiple tautomeric forms: the NH-form, the OH-form (3-methyl-1H-pyrazol-5-ol), and the CH-form. The equilibrium between these tautomers is influenced by the solvent and the presence of substituents.
Below is a diagram illustrating the general reaction mechanism for the synthesis of a pyrazolone derivative.
The tautomeric forms of this compound are depicted in the following diagram.
Experimental Protocols
Several protocols for the synthesis of this compound and its derivatives have been reported. The following is a generalized and comprehensive procedure based on established methods.[5][7]
Materials and Reagents:
-
Ethyl acetoacetate
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Absolute ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter paper
-
Beaker
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate in absolute ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (or the corresponding substituted hydrazine) dropwise with continuous stirring. An exothermic reaction may be observed.
-
Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture. The temperature and duration of heating can be optimized based on the specific reactants.[5][8]
-
Cooling and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. The solid product should precipitate out.[5]
-
Isolation of Crude Product: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether or ethanol to remove impurities.[6]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[5]
-
Drying: Dry the purified crystals to obtain the final product.
The overall experimental workflow is illustrated in the diagram below.
Quantitative Data
The following tables summarize the quantitative data from various reported syntheses of this compound and its N-phenyl derivative (Edaravone).
Table 1: Reaction Conditions and Yields
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate, Hydrazine hydrate | Absolute Ethanol | 60 | 1 | 64 | [5] |
| Ethyl acetoacetate, Hydrazine hydrate | Ethanol | 80 | 3 | ≥85 | [8] |
| Ethyl acetoacetate, Phenylhydrazine | Ethanol | Reflux | 1 | 94.2 | [9] |
| Ethyl acetoacetate, Phenylhydrazine | Lower alcohol | Reflux | - | High | [10] |
| Ethyl acetoacetate, Methyl hydrazine | None | 80-90 | 1.5 | ~100 | [7] |
Table 2: Physical and Spectroscopic Data of 3-Methyl-5-pyrazolone
| Property | Value | Reference |
| Melting Point (°C) | 217 (lit), 202 (obs) | [5] |
| IR (cm⁻¹) | ||
| N-H stretching | 3350 | [5] |
| C=O stretching | 1740 | [5] |
| ¹H NMR (CDCl₃, δ ppm) | [7] | |
| CH₃ | 2.04 (s, 3H) | |
| CH₂ | 3.13 (s, 2H) | |
| ¹³C NMR (CDCl₃, δ ppm) | [7] | |
| CH₃ | 16.9 | |
| CH₂ | 41.4 | |
| C=O | 172.3 | |
| C=N | 155.6 | |
| Elemental Analysis (%) | C: 48.97, H: 6.16, N: 28.56 (Calc.)C: 48.64, H: 5.98, N: 28.12 (Found) | [5] |
Table 3: Physical and Spectroscopic Data of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)
| Property | Value | Reference |
| Melting Point (°C) | 126-128 | [7] |
| ¹H NMR (CDCl₃, δ ppm) | [7] | |
| CH₃ | 2.18 (s, 3H) | |
| CH₂ | 3.42 (s, 2H) | |
| Aromatic-H | 7.17 (t, 1H), 7.38 (t, 2H), 7.84 (d, 2H) | |
| ¹³C NMR (CDCl₃, δ ppm) | [7] | |
| CH₃ | 16.6 | |
| CH₂ | 42.6 | |
| Aromatic-C | 118.4, 124.6, 128.4, 137.6 | |
| C=O | 170.2 | |
| C=N | 156.1 |
Applications in Drug Development
3-Methyl-5-pyrazolone serves as a versatile scaffold in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2] Its derivatives have been extensively studied for their potential as:
-
Analgesic and Anti-inflammatory Agents: Many pyrazolone derivatives exhibit potent pain-relieving and anti-inflammatory properties.[1]
-
Antimicrobial and Antifungal Agents: The pyrazolone nucleus is a common feature in compounds with antibacterial and antifungal activities.[4]
-
Anticancer and Antioxidant Agents: Certain derivatives have shown promise as anticancer and antioxidant compounds.[3]
-
Neuroprotective Agents: A prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[6]
The logical relationship between the synthesis of this compound and its applications in drug development is illustrated below.
Conclusion
The synthesis of this compound from ethyl acetoacetate is a well-established and efficient method for producing a key intermediate in the pharmaceutical industry. The reaction is versatile, allowing for the creation of a diverse library of pyrazolone derivatives with a broad spectrum of biological activities. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and proper characterization of the product are essential for successful synthesis and subsequent drug development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 9. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 10. CN106117144A - A kind of synthesis technique of high-purity Edaravone - Google Patents [patents.google.com]
An In-depth Technical Guide on the Tautomeric Forms of 3-Methyl-3-pyrazolin-5-one in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 3-Methyl-3-pyrazolin-5-one, a core heterocyclic scaffold found in numerous pharmaceuticals, including the neuroprotective agent Edaravone. Understanding the tautomeric equilibrium of this compound and its derivatives is critical, as the predominant form can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The equilibrium is highly sensitive to the solvent environment, a factor of paramount importance in drug design, synthesis, and formulation.
Tautomeric Forms of this compound
This compound can exist in three primary tautomeric forms due to proton migration. This phenomenon involves keto-enol, lactam-lactim, and imine-enamine tautomerism.[1] The three key forms are:
-
CH Form (Keto Form): A methylene group is present at the C4 position of the pyrazolone ring. This form is technically a 2,4-dihydro-3H-pyrazol-3-one.
-
OH Form (Enol/Aromatic Form): A hydroxyl group is at the C5 position, resulting in an aromatic pyrazole ring. This form is a 1H-pyrazol-5-ol.
-
NH Form (Amide Form): An imine-like proton is on one of the ring nitrogen atoms, with the keto group at C5. This is a 1,2-dihydro-3H-pyrazol-3-one.
The equilibrium between these forms is dynamic and dictated by their relative thermodynamic stabilities, which are strongly influenced by the surrounding solvent.
Caption: Tautomeric equilibrium of this compound.
Influence of Solvents on Tautomeric Equilibrium
The stability of each tautomer is dependent on its interaction with solvent molecules. Factors such as solvent polarity, proticity (hydrogen bond donating or accepting ability), and dielectric constant play a crucial role.[2][3]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can form strong hydrogen bonds with both the keto and hydroxyl/amine groups, stabilizing all forms to some extent. However, they can significantly stabilize the more polar NH and OH forms.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors. They can stabilize the NH and OH forms by accepting a hydrogen bond. Studies show that in DMSO, the hydroxy (OH) tautomer is the predominant species for 3-methyl-5-pyrazolone.[4] For the related compound Edaravone (1-phenyl-3-methyl-5-pyrazolone), the OH-form is also preponderant in DMSO.[5]
-
Non-polar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular hydrogen bonding within the enol (OH) form can be a stabilizing factor.[2] However, for pyrazolones, the less polar CH (keto) form is often favored. For instance, ¹H NMR spectra of 1-phenyl-3-methyl-5-pyrazolone in CDCl₃ showed signals corresponding only to the CH-form.[5]
Quantitative Analysis of Tautomeric Distribution
The precise ratio of tautomers in a given solvent can be determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. The data below summarizes findings for 3-methyl-5-pyrazolone and its closely related N-phenyl derivative, Edaravone.
| Compound | Solvent | Predominant Form(s) | Tautomer Ratio (%) | Source(s) |
| 3-Methyl-5-pyrazolone | DMSO | OH Form | Predominantly OH | [4] |
| 3-Methyl-5-pyrazolone | Low Polarity Solvents | Keto Form (CH/NH) | Predominantly Keto | [4] |
| 1-Phenyl-3-methyl-5-pyrazolone | DMSO-d₆ | OH, CH, NH | OH: 81 (±5), CH: 13 (±5), NH: 6 (±5) | [5] |
| 1-Phenyl-3-methyl-5-pyrazolone | CDCl₃ | CH Form | Exclusively CH | [5] |
| 1-Phenyl-3-methyl-5-pyrazolone | Cyclohexane vs. Ethanol | Different Forms | UV spectra differ significantly, indicating a shift in equilibrium | [6] |
Experimental Protocols
The study of tautomerism relies on a combination of spectroscopic and computational methods.
Caption: General workflow for tautomerism analysis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃) to a standard concentration (e.g., 10 mg/mL).
-
Data Acquisition: Record ¹H, ¹³C, and ideally ¹⁵N NMR spectra at a controlled temperature. Low-temperature NMR can be used to slow proton exchange, allowing for the observation of distinct signals for each tautomer.[7]
-
Data Analysis:
-
Identification: Assign the distinct chemical shifts of protons and carbons to their respective tautomeric forms (CH, NH, OH). For example, the CH form will show a characteristic signal for the CH₂ group at the C4 position, while the OH form will lack this and may show a broad OH proton signal.[5][8]
-
Quantification: Integrate the non-exchangeable proton signals that are unique to each tautomer. The relative ratio of the integrals corresponds to the molar ratio of the tautomers in the equilibrium mixture.[7]
-
B. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarities (e.g., cyclohexane, ethanol).
-
Data Acquisition: Record the absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the absorption maxima (λmax) and the overall shape of the spectra. A significant shift in λmax when moving from a non-polar to a polar solvent indicates a shift in the tautomeric equilibrium, as the different tautomers have distinct electronic transitions.[6]
C. Computational Chemistry
-
Structure Optimization: Perform geometry optimization for all possible tautomers (CH, NH, OH) in the gas phase using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[4][9]
-
Solvent Effects: Apply a continuum solvation model, such as the Polarizable Continuum Model (PCM), to calculate the relative energies and stabilities of each tautomer in different solvents.[8]
-
NMR Prediction: Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometries to calculate theoretical NMR chemical shifts. These can be compared with experimental data to aid in the unambiguous assignment of signals to specific tautomers.[1][4]
Conclusion
The tautomeric behavior of this compound is a complex interplay of structural and environmental factors. Spectroscopic and computational evidence conclusively shows that its existence is a solvent-dependent equilibrium among the CH, NH, and OH forms. In polar aprotic solvents like DMSO, the aromatic OH-tautomer is favored, whereas in non-polar solvents such as chloroform, the keto CH-form tends to predominate. This profound solvent-mediated structural plasticity is a critical consideration for professionals in medicinal chemistry and drug development, impacting everything from reaction mechanisms to drug-receptor interactions and formulation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Methyl-3-pyrazolin-5-one: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Methyl-3-pyrazolin-5-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and workflow visualizations to facilitate its identification and utilization.
Molecular Structure and Properties
This compound (C₄H₆N₂O, Molar Mass: 98.10 g/mol ) is a five-membered heterocyclic compound containing two adjacent nitrogen atoms.[1][2][3] It exists in tautomeric forms, primarily the keto and enol forms, which can influence its spectroscopic properties.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent |
| 2.157 | Singlet | 3H | CH₃ | DMSO-d₆[4] |
| 5.275 | Singlet | 1H | CH (vinyl) | DMSO-d₆[4] |
Table 2: ¹³C NMR Spectroscopic Data for this compound (and derivatives)
| Compound | Chemical Shift (δ, ppm) | Assignment | Solvent |
| 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 16.2, 14.9 | pyrazolone CH₃, acetyl CH₃ | DMSO[5] |
| 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 13.6 | pyrazolone CH₃ | DMSO[5] |
| 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one | 17.48, 36.34 | CH₃-3, CH₃-CS | CDCl₃[6] |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 3-Methyl-5-pyrazolone
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3350 | N-H stretch[7] |
| 3060 | C-H stretch[7] |
| 1740 | C=O stretch[7] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 98 | 100% | [M]⁺ (Molecular Ion)[2] |
| 41 | ~50% | Fragment |
| 39 | ~45% | Fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy
While UV-Vis spectra for derivatives of this compound are available, specific data for the parent compound was not detailed in the provided search results. The UV-Vis absorption characteristics are highly dependent on the solvent and any substituents on the pyrazolone ring.[8][9]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of this compound.
Synthesis of 3-Methyl-5-pyrazolone
A common method for the synthesis of 3-Methyl-5-pyrazolone involves the condensation reaction of ethyl acetoacetate with hydrazine hydrate.[7][10]
Procedure:
-
To a solution of ethyl acetoacetate (100 mmol) in absolute ethanol (40 mL), add hydrazine hydrate (100 mmol) dropwise with continuous stirring.
-
Maintain the reaction mixture temperature at 60°C and continue stirring for 1 hour.
-
Cool the reaction mixture in an ice bath to precipitate the solid product.
-
Filter the solid, wash with cold ethanol, and recrystallize to obtain pure 3-Methyl-5-pyrazolone.[7]
NMR Spectroscopy
¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy
FTIR (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Mass Spectrometry
GC-MS:
-
Dissolve the sample in a volatile organic solvent.
-
Inject the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The compound will be separated by the GC column and then ionized in the MS (e.g., by electron ionization).
-
The mass analyzer will separate the ions based on their mass-to-charge ratio, generating the mass spectrum.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of 3-Methyl-5-pyrazolone.
Tautomerism of this compound
Caption: Keto-enol tautomerism of this compound.
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis or characterization of novel derivatives, further specialized spectroscopic techniques and computational studies may be employed.
References
- 1. This compound 98 4344-87-0 [sigmaaldrich.com]
- 2. 3-Methyl-2-pyrazolin-5-one | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- [webbook.nist.gov]
- 4. jocpr.com [jocpr.com]
- 5. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
chemical properties and reactivity of 3-Methyl-3-pyrazolin-5-one
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methyl-3-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name 5-methyl-1,2-dihydropyrazol-3-one, is a heterocyclic compound of significant interest in medicinal and industrial chemistry.[1] Its versatile chemical nature makes it a crucial building block in the synthesis of a wide range of biologically active molecules and commercial products.[2][3] This guide provides a comprehensive overview of its chemical properties, tautomerism, reactivity, and key experimental protocols, tailored for professionals in research and development. Derivatives of this compound have shown a wide spectrum of pharmacological activities, positioning them as valuable therapeutic agents.[4][5][6][7] Beyond pharmaceuticals, it serves as a critical intermediate in the production of agrochemicals like herbicides and pesticides, as well as in the synthesis of dyes and pigments.[3]
Physical and Chemical Properties
This compound typically appears as a white to light yellow crystalline powder.[2] Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design and chemical handling.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| CAS Number | 4344-87-0 | |
| Appearance | White to off-white/light yellow crystalline powder | [2] |
| Melting Point | 223-225 °C | |
| pKa | 9.04 ± 0.70 (Predicted) | [2] |
| Solubility | Soluble in 1 M NH₄OH and methanol. | [2] |
Tautomerism: The Key to Reactivity
A critical feature of this compound is its existence in multiple tautomeric forms due to keto-enol and lactam-lactim equilibria.[8][9][10] The three primary tautomers are the CH-form (keto), the OH-form (enol), and the NH-form. The predominant tautomer depends on the solvent and the physical state (solid or solution), which in turn dictates the molecule's reactivity.[8][11] For instance, the enol form is essential for activating the C4 position for electrophilic substitution reactions like C-acylation.[12]
References
- 1. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [paper.researchbib.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 11. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to 3-Methyl-3-pyrazolin-5-one Derivatives: Core Structures, Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methyl-3-pyrazolin-5-one derivatives, a class of heterocyclic compounds with significant and diverse pharmacological applications. This document details their fundamental chemical structures, explores their wide-ranging biological activities with supporting quantitative data, outlines key experimental protocols for their synthesis and evaluation, and visualizes the intricate signaling pathways they modulate.
Core Structure and Chemical Properties
This compound, with the chemical formula C₄H₆N₂O, serves as the fundamental scaffold for a vast array of biologically active derivatives.[1] It is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. The compound typically appears as a white to off-white crystalline powder.[1] A key feature of the pyrazolin-5-one ring is its existence in several tautomeric forms, which influences its chemical reactivity and biological interactions.
The versatility of the pyrazolone core allows for chemical modifications at various positions, most notably at the N1, C3, and C4 positions of the ring. These modifications give rise to a wide spectrum of derivatives with tailored pharmacological profiles. One of the most prominent derivatives is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).
Synthesis of this compound and its Derivatives
The classical and most common method for synthesizing the this compound core is the Knorr pyrazole synthesis. This involves the condensation reaction between a β-ketoester, typically ethyl acetoacetate, and a hydrazine derivative.
General Synthesis Workflow
The synthesis of this compound derivatives can be conceptualized in the following workflow:
References
In-Depth Technical Guide to CAS Number 4344-87-0: 3-Methyl-3-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 4344-87-0, which is 3-Methyl-3-pyrazolin-5-one. While the initial query included a different chemical name, the CAS number is the universally recognized, unique identifier for this specific substance. This document consolidates available data on its properties, outlines general experimental protocols for their determination, and explores the biological context of related compounds, including a representative signaling pathway.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below, providing a foundational understanding of this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| Appearance | Light yellow crystalline powder |
| Melting Point | 223-225 °C |
| Boiling Point | 287 °C at 353 hPa |
| Density | 1.33 g/cm³ |
| Solubility | Soluble in 1 M NH4OH (25 mg/mL), methanol. Moderately soluble in polar solvents. |
Table 2: Chemical and Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol |
| IUPAC Name | 5-methyl-2,4-dihydro-3H-pyrazol-3-one |
| InChI Key | WGVHNCAJPFIFCR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)NN1 |
| pKa | 7.0 |
Experimental Protocols
Detailed experimental procedures are crucial for the verification and further study of a compound's properties. Below are generalized protocols for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of an organic solid is a key indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination
Understanding a compound's solubility is essential for its application in various chemical and biological systems.
Methodology: Qualitative Solubility Test
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each test tube.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (usually room temperature).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid is fully dissolved, it is deemed "soluble." If it remains undissolved, it is "insoluble." If some but not all of the solid dissolves, it is "partially soluble." This process is repeated with a range of solvents of varying polarities.
Density Determination
The density of a solid can be determined using several methods.
Methodology: Liquid Displacement
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent if the compound is polar). The initial volume of the liquid is recorded.
-
Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid sample.
-
Calculation: The density is calculated by dividing the mass of the sample by its volume.
Biological Activity and Signaling Pathways
While specific, well-elucidated signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of pyrazolone derivatives has attracted significant interest in drug discovery for their diverse biological activities. Notably, derivatives of pyrazolone have been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. The anticancer effects of some related compounds have been linked to the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival.
Given the user's interest in a compound with the name "4-Anilino-1-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile" and the audience of drug development professionals, it is pertinent to discuss a relevant signaling pathway targeted by similar heterocyclic compounds. The PI3K/Akt signaling pathway is a critical intracellular pathway that is often dysregulated in cancer and is a common target for novel therapeutics.
Representative Signaling Pathway: PI3K/Akt
The PI3K/Akt pathway is activated by various growth factors and cytokines. Upon activation, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation, while inhibiting apoptosis.
Below is a simplified diagram of the PI3K/Akt signaling pathway, which could be a potential target for pyrazolone-based inhibitors.
Simplified PI3K/Akt Signaling Pathway
This diagram illustrates how a hypothetical pyrazolone-based inhibitor might target PI3K, thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival.
Conclusion
This compound (CAS 4344-87-0) is a well-characterized organic compound with defined physical and chemical properties. While its own biological signaling pathways are not yet fully elucidated, the broader class of pyrazolone derivatives holds significant promise in the field of drug discovery, with the potential to modulate critical cellular pathways such as the PI3K/Akt pathway. Further research into the specific biological activities of this compound could unveil novel therapeutic applications.
Solubility Profile of 3-Methyl-3-pyrazolin-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility of 3-Methyl-3-pyrazolin-5-one in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information, a detailed experimental protocol for determining solubility via the gravimetric method, and a standard procedure for the synthesis of this compound. This guide is intended to equip researchers with the necessary information and methodologies to accurately assess the solubility of this compound in their own laboratory settings.
Introduction
This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of various pharmaceuticals and dyes. Its solubility in different solvents is a critical parameter for its application in organic synthesis, formulation development, and analytical chemistry. Understanding the solubility behavior of this compound is essential for designing efficient reaction conditions, developing stable formulations, and establishing reliable analytical methods.
Solubility of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Citation |
| Ethanol | Slightly soluble | [1][2] |
| 5% Caustic Soda Solution | Clear Solution | [3] |
It is important to note that "slightly soluble" is a non-specific term and the actual solubility can vary with temperature and the purity of both the solute and the solvent. For precise and reliable data, experimental determination is necessary.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[4][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
3.1. Materials and Apparatus
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, isopropanol)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation temperature should ideally be below the boiling point of the solvent and the melting point of the solute.
-
-
Drying and Weighing:
-
Once the solvent is completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish with the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
3.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100
3.4. Diagram of the Gravimetric Solubility Determination Workflow
Caption: Workflow for Gravimetric Solubility Determination.
Experimental Protocol for the Synthesis of this compound
The standard synthesis of this compound involves the condensation of ethyl acetoacetate with hydrazine hydrate.[7][8][9]
4.1. Materials and Reagents
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Absolute ethanol
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol or ethanol/ethyl acetate mixture)
4.2. Procedure
-
Reaction Setup:
-
In a round bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate in absolute ethanol.
-
Slowly add hydrazine hydrate to the stirred solution. The reaction is exothermic, so the addition should be controlled, and cooling may be necessary.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-3 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and ethyl acetate, to yield pure this compound.[7]
-
4.3. Diagram of the Synthesis Workflow
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. ssichem.com [ssichem.com]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. jmchemsci.com [jmchemsci.com]
- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 9. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
health and safety information for 3-Methyl-3-pyrazolin-5-one handling
An In-depth Technical Guide to the Health and Safety of Handling 3-Methyl-3-pyrazolin-5-one
This guide provides comprehensive health and safety information for the handling of this compound (CAS: 4344-87-0), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and requisite safety protocols to ensure its proper use in a laboratory setting.
Chemical Identification
This section provides key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 5-methyl-2,3-dihydro-1H-pyrazol-3-one, 3-methyl-1H-pyrazol-5-ol |
| CAS Number | 4344-87-0 |
| Molecular Formula | C₄H₆N₂O[1] |
| Molecular Weight | 98.10 g/mol [1] |
| InChI Key | WGVHNCAJPFIFCR-UHFFFAOYSA-N |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazard is irritation.[1] Adherence to GHS guidelines is mandatory.
GHS Classification Summary [1][2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Label Elements:
-
Signal Word: Warning[2]
-
Hazard Pictogram:
-
GHS07 (Exclamation Mark)
-
Physical and Chemical Properties
A summary of the known physical and chemical properties is presented below.
| Property | Value | Source |
| Appearance | Light yellow crystalline powder | Guidechem |
| Melting Point | 223-225 °C | |
| Solubility | Soluble in 1 M NH₄OH (25 mg/mL), Methanol | |
| Storage Class | 11 (Combustible Solids) | |
| Water Contamination Class (WGK) | WGK 3 (severely hazardous to water) |
Handling and Storage
Safe Handling Protocol
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[2] Ensure eyewash stations and safety showers are readily accessible.
-
Preventing Exposure: Avoid breathing dust, fumes, or vapors.[2] Avoid contact with skin, eyes, and clothing.[2]
-
Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in laboratory areas. Remove contaminated clothing and wash it before reuse.[2]
-
Dust Control: Minimize dust generation and accumulation during handling and transfer.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store locked up.[2]
-
Keep in a dark place under an inert atmosphere.
-
Store away from incompatible materials.
Exposure Controls and Personal Protection
Appropriate engineering controls and personal protective equipment (PPE) must be utilized to minimize exposure.
Recommended Personal Protective Equipment (PPE) [2]
| Protection Type | Specification |
| Eye / Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If ventilation is inadequate, use a dust mask (e.g., N95 type) or a respirator approved under appropriate government standards. |
First Aid Measures
Detailed first aid procedures are critical in the event of an exposure.
Emergency First Aid Protocol
-
General Advice: Move the victim to fresh air immediately.[2] If symptoms persist, seek medical attention and provide the Safety Data Sheet (SDS) to the attending physician.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2]
-
If on Skin: Wash the affected area with plenty of water.[2] If skin irritation occurs, seek medical help.[2]
-
If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
Prompt and appropriate action is required to mitigate spills.
Spill Cleanup Protocol
-
Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate personal protective equipment (see Section 5.0) to avoid contact with the skin and eyes and to prevent inhalation of dust.[2]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[2]
-
Containment and Cleaning:
-
Do not create dust.
-
Carefully sweep up the spilled material and place it into a suitable, closed, and labeled container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Ventilate the area after cleanup is complete.
-
Fire-Fighting Measures
While not highly flammable, this compound is a combustible solid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known.
-
Chemical Stability: The compound is stable under recommended storage conditions.
-
Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The primary known effects are related to irritation.
Summary of Toxicological Effects
| Effect | Observation |
| Acute Toxicity | Data not available. |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2] |
| Carcinogenicity | No data available. Not listed by IARC, ACGIH, NTP, or OSHA as a carcinogen. |
Disposal Considerations
All waste material must be disposed of in accordance with federal, state, and local environmental regulations.
-
Product Disposal: Contact a licensed professional waste disposal service. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Packaging: Dispose of as unused product.
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: Logical flow of safety information for this compound.
Caption: Experimental workflow for the safe handling of this compound.
References
Unraveling the Molecular Architecture: A Technical Guide to the Theoretical Calculations of 3-Methyl-3-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical calculations of the molecular structure of 3-Methyl-3-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal and industrial chemistry.[1] By leveraging computational chemistry methods, this paper provides a comprehensive overview of the molecule's structural parameters, vibrational properties, and tautomeric forms, offering valuable insights for researchers in drug design and materials science.
Molecular Geometry and Tautomerism
This compound, a derivative of pyrazolone, can exist in several tautomeric forms due to keto-enol, lactam-lactim, and imine-enamine isomerism.[2][3] The most common tautomers are the CH, NH, and OH forms.[2] Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers.[1][2][4] Studies have shown that the stability of these forms can be influenced by the surrounding medium, with different tautomers being favored in the gas phase versus in solution.[2][4]
The molecular structure of this compound has been investigated using computational methods such as DFT at the B3LYP/6-31G(d) level of theory.[1] These calculations provide optimized geometrical parameters, including bond lengths and bond angles.
Below is a diagram illustrating the key tautomeric forms of this compound.
Caption: Tautomeric forms of this compound.
Computational Methodology: A Detailed Protocol
The theoretical calculations for determining the molecular structure and properties of this compound typically follow a standardized workflow in computational chemistry.
Software and Theoretical Methods
Quantum chemical calculations are commonly performed using software packages like Gaussian.[5] The primary theoretical methods employed are Density Functional Theory (DFT) and Hartree-Fock (HF) ab initio methods.[4][6] The B3LYP hybrid functional is a popular choice within DFT for its balance of accuracy and computational cost.[1][4][5] These methods are used in conjunction with a basis set, such as 6-31G(d) or 6-311++G(d,p), which describes the atomic orbitals.[1][4][7][8]
Geometry Optimization
The initial step involves constructing the 3D structure of the this compound molecule. This structure is then optimized to find the lowest energy conformation. This process systematically alters the atomic coordinates to minimize the forces on each atom, resulting in a stable molecular geometry.
Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[9] The calculated vibrational frequencies can be compared with experimental data for validation.[7]
NMR Chemical Shift Calculations
The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts (¹H and ¹³C).[2][8] These theoretical predictions are valuable for interpreting experimental NMR spectra and aiding in the structural elucidation of the molecule.[1]
The following diagram outlines the general workflow for the theoretical calculation of molecular properties.
Caption: Workflow for theoretical molecular calculations.
Quantitative Data
The following tables summarize the key quantitative data obtained from theoretical calculations on this compound and its derivatives. These values are typically calculated at the B3LYP/6-31G(d) level of theory.
Table 1: Calculated Geometrical Parameters
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=O | 1.21 - 1.23 |
| N-N | 1.38 - 1.40 | |
| C-N | 1.35 - 1.39 | |
| C-C | 1.45 - 1.52 | |
| C-H (methyl) | 1.09 - 1.10 | |
| N-H | 1.01 - 1.02 |
Note: These are typical ranges and can vary slightly based on the specific tautomer and computational method.
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | ~3400 |
| C=O Stretch | ~1700 |
| C=C Stretch | ~1600 |
| C-N Stretch | ~1460 |
| CH₃ Asymmetric Stretch | ~2990 |
| CH₃ Symmetric Stretch | ~2920 |
Note: Calculated frequencies are often scaled to better match experimental values.[6]
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Calculated Chemical Shift (ppm) |
| ¹H NMR | |
| N-H | 8.0 - 11.0 |
| C-H (ring) | 5.0 - 6.0 |
| C-H (methyl) | 2.0 - 2.5 |
| ¹³C NMR | |
| C=O | 160 - 175 |
| C (attached to methyl) | 140 - 150 |
| C (methylene) | 40 - 50 |
| CH₃ | 10 - 15 |
Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent.[10]
Experimental Protocols for Structural Verification
Experimental techniques are crucial for validating the results of theoretical calculations.
Synthesis
The synthesis of this compound and its derivatives often involves the condensation reaction of a hydrazine derivative with ethyl acetoacetate.[11] Solvent-free reaction conditions have also been reported.[11]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure.[4] The process involves growing a suitable crystal, mounting it on a diffractometer, collecting diffraction data, and solving the crystal structure to obtain precise bond lengths, bond angles, and information about intermolecular interactions.[12]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent to determine the chemical environment of the hydrogen and carbon atoms, respectively.[1][4] This information is vital for confirming the connectivity of the molecule and identifying the predominant tautomeric form in solution.[11]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[7] The experimental IR spectrum is often compared with the theoretically calculated spectrum to aid in the assignment of vibrational modes.[7]
Conclusion
Theoretical calculations, particularly DFT, provide a powerful tool for investigating the molecular structure and properties of this compound. These computational approaches offer detailed insights into the molecule's geometry, vibrational frequencies, and tautomeric preferences, which are essential for understanding its chemical behavior and biological activity. The synergy between theoretical predictions and experimental validation is crucial for advancing the development of new drugs and materials based on the pyrazolone scaffold.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Methyl-3-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 3-Methyl-3-pyrazolin-5-one as a coupling component. Azo dyes incorporating the pyrazolone moiety are of significant interest due to their diverse applications in the textile industry, as well as their potential in pharmaceuticals and as analytical reagents.
Introduction
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic or heterocyclic systems. The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. This compound is an effective coupling agent due to the presence of an active methylene group, which readily reacts with diazonium salts to form brightly colored azo dyes. The resulting pyrazolone-based azo dyes have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties, making them valuable scaffolds in drug discovery and development.[1][2][3]
Synthesis of Azo Dyes from this compound: An Overview
The general synthetic route for producing azo dyes from this compound involves the initial formation of a diazonium salt from a primary aromatic amine. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at a low temperature (0–5 °C). The resulting diazonium salt is then added to a solution of this compound, usually in an alkaline or neutral medium, to facilitate the coupling reaction and yield the final azo dye.
Caption: General workflow for the synthesis of pyrazolone azo dyes.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of azo dyes using pyrazolone derivatives as coupling components. While specific examples from the literature may use substituted pyrazolones, the general principles are applicable to this compound.
Protocol 1: General Procedure for the Synthesis of Pyrazolone Azo Dyes
This protocol is a generalized method adapted from several literature sources for the synthesis of azo dyes derived from pyrazolone.[4][5]
Materials:
-
Substituted aniline (or other primary aromatic amine)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
This compound (or other pyrazolone derivative)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
Part A: Diazotization of the Aromatic Amine
-
Dissolve the primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL) in a beaker.
-
Cool the solution to 0–5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (0.01 mol, 0.69 g) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
Part B: Azo Coupling Reaction
-
In a separate beaker, dissolve this compound (0.01 mol) in an aqueous solution of sodium hydroxide (10%) or a mixture of ethanol and sodium acetate.[4]
-
Cool this solution to 0–5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution (from Part A) to the cold solution of the pyrazolone derivative with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
Adjust the pH of the reaction mixture to 6-7 with a suitable buffer or dilute acid/base if necessary to precipitate the dye.[5]
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure complete coupling.
-
Collect the precipitated solid dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure azo dye.
-
Dry the purified dye in a desiccator or a vacuum oven.
Caption: Detailed workflow of the azo dye synthesis protocol.
Data Presentation
The synthesized azo dyes are typically characterized by various spectroscopic techniques to confirm their structure and purity. The following tables summarize representative data for pyrazolone-based azo dyes as reported in the literature.
Table 1: Spectroscopic Data for Representative Pyrazolone Azo Dyes
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | UV-Vis (λ_max, nm) | Reference |
| 4a | 1630-1683 (C=O), 1550-1593 (N=N) | 13.80-14.04 (NH) | Not Specified | [6] |
| 4b | 1630-1683 (C=O), 1550-1593 (N=N) | 13.80-14.04 (NH) | Not Specified | [6] |
| 5a | 1630-1683 (C=O), 1550-1593 (N=N) | 13.80-14.04 (NH) | Not Specified | [6] |
| 5b | 1630-1683 (C=O), 1550-1593 (N=N) | 13.80-14.04 (NH) | Not Specified | [6] |
| 4a (from another study) | 3427 (N-H), 1673 (C=O), 1524 (N=N) | 13.25 (s, 1H, NH), 2.47 (s, 3H, CH₃) | 270-460 | [5] |
| 4b (from another study) | 3409 (N-H), 1675 (C=O), 1523 (N=N) | 13.22 (s, 1H, NH), 2.46 (s, 3H) | 270-460 | [5] |
Note: The specific compounds in the table are as designated in the cited literature and are derivatives of pyrazolone.
Table 2: Physical Properties of Synthesized Pyrazolone Azo Dyes
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Appearance | Reference |
| 4a | C₁₇H₁₂ClN₅OS | 62 | 196-198 | Red solid | [5] |
| 4b | C₁₇H₁₁Cl₂N₅OS | 62 | 210-212 | Orange-red solid | [5] |
| 4c | C₁₇H₁₁FN₂O₂ | 95 | 221-224 | Yellow powder | [7] |
| 4d | C₁₈H₁₄N₂O₂ | 87 | 289 | Not Specified | [7] |
| 4e | C₁₇H₁₁N₃O₄ | 96 | 233-237 | Orange powder | [7] |
Note: The specific compounds in the table are as designated in the cited literature and are derivatives of pyrazolone.
Applications and Significance
Azo dyes derived from this compound and its analogs have a broad spectrum of applications:
-
Textile Dyes: They are used as disperse dyes for coloring synthetic fibers like polyester.[1]
-
Pharmaceuticals: The pyrazolone ring is a key pharmacophore in many biologically active compounds. Azo dyes incorporating this moiety have shown potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][3]
-
Analytical Chemistry: These dyes can act as chromogenic reagents for the spectrophotometric determination of metal ions.[8] They have also been investigated as acid-base indicators.[8]
-
Industrial Applications: Pyrazolone-based azo dyes are used in inks, toners, and for coloring paints and varnishes.[4][7]
The versatility in the synthesis, allowing for a wide range of substituents on both the diazonium and pyrazolone components, enables the fine-tuning of the color and properties of the final dye, making this class of compounds a subject of ongoing research and development.
References
- 1. Synthesis and Application of Some Azo and Azomethine Dyes Containing Pyrazolone Moiety | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acu.edu.in [acu.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions with 3-Methyl-3-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-pyrazolin-5-one is a versatile heterocyclic compound that functions as an effective chelating agent for a variety of metal ions. Upon complexation, it forms stable, colored solutions, making it a suitable reagent for the quantitative determination of metal ions using spectrophotometry. This application note provides a detailed protocol for the use of this compound in spectrophotometric analysis, along with key performance data for various metal ions based on related pyrazolone derivatives. The method is valued for its simplicity, cost-effectiveness, and reliability.[1]
The underlying principle of this analytical method is the formation of a metal-ligand complex between the metal ion and this compound. The resulting complex exhibits strong absorbance in the visible region of the electromagnetic spectrum, and the intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample.
Chelation Signaling Pathway
The reaction between a metal ion (Mⁿ⁺) and this compound involves the deprotonation of the ligand and subsequent coordination of the metal ion, leading to the formation of a colored complex.
Caption: Chelation of a metal ion by this compound.
Experimental Protocols
This section outlines a general procedure for the spectrophotometric determination of metal ions using this compound. It is important to note that optimal conditions, such as pH and wavelength of maximum absorbance (λmax), may vary for different metal ions and should be determined empirically.
1. Materials and Reagents
-
This compound solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to maintain the desired pH. The optimal pH for complex formation is typically in the slightly acidic to neutral range.
-
Standard Metal Ion Solutions (1000 ppm): Prepare stock solutions of the metal ions of interest from their high-purity salts. Working standards are prepared by serial dilution of the stock solutions.
-
Spectrophotometer: A UV-Visible spectrophotometer capable of measurements in the visible range (typically 350-700 nm).
-
Volumetric flasks and pipettes.
2. General Experimental Procedure
-
Preparation of Calibration Standards:
-
Pipette varying aliquots of a standard metal ion solution into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of the this compound solution.
-
Add 2.0 mL of the appropriate buffer solution to maintain the optimal pH.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for a specified time to ensure complete color development.
-
-
Preparation of the Sample Solution:
-
Prepare the sample solution containing the unknown concentration of the metal ion. Depending on the sample matrix, pre-treatment steps such as digestion or extraction may be necessary.
-
Transfer a suitable aliquot of the sample solution to a 10 mL volumetric flask.
-
Follow the same procedure as for the calibration standards (addition of reagent and buffer, and dilution to volume).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax) for the specific metal-pyrazolinone complex.
-
Use a reagent blank (containing all components except the metal ion) to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of the metal ion in the sample solution by interpolating its absorbance on the calibration curve.
-
Experimental Workflow Diagram
Caption: General workflow for the spectrophotometric determination of metal ions.
Data Presentation
The following table summarizes the spectrophotometric determination of various metal ions using derivatives of this compound. This data provides a reference for the expected analytical parameters. It is important to note that these values may differ with the parent compound and specific experimental conditions.
| Metal Ion | Ligand (Pyrazolone Derivative) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linearity Range (µg/mL) | Reference |
| Mn(II) | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 451 | Not Reported | Not Reported | [2] |
| Co(II) | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 414, 493 | Not Reported | Not Reported | [2] |
| Ni(II) | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 436 | Not Reported | Not Reported | [2] |
| Cu(II) | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | 467, 598 | Not Reported | Not Reported | [2] |
| Ag(I) | 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | Not Reported | 6320 | Not Reported | [3] |
| Fe(II) | Tris(pyrazolyl)ethane | ~550 | Not Reported | Not Reported | [4] |
Note: The data presented is for derivatives of this compound and serves as an illustrative guide. Optimal parameters should be determined for the specific application.
Conclusion
This compound is a promising and accessible reagent for the spectrophotometric determination of a range of metal ions. The protocols and data provided in this application note offer a solid foundation for researchers and scientists to develop and validate analytical methods for their specific needs in various fields, including environmental monitoring and pharmaceutical analysis. The simplicity and cost-effectiveness of this method make it a valuable tool in the analytical chemist's repertoire.
References
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Compounds from 3-Methyl-3-pyrazolin-5-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-3-pyrazolin-5-one is a versatile heterocyclic scaffold that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The pyrazolone ring system is a privileged structure in medicinal chemistry, featured in several marketed drugs.[3] This document provides detailed protocols for the synthesis of various classes of bioactive compounds derived from this compound, summarizes key experimental data, and illustrates relevant biological pathways and experimental workflows.
I. Synthesis of Bioactive Pyrazolone Derivatives
The chemical reactivity of the this compound nucleus, particularly at the C4 position, allows for extensive functionalization to generate diverse molecular architectures. Key synthetic strategies include the Knoevenagel condensation to form benzylidene intermediates, which can be further cyclized to create fused heterocyclic systems.
Protocol 1: Synthesis of 4-Benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Derivatives
This protocol details the synthesis of Schiff base intermediates through the condensation of a pyrazolone with various aromatic aldehydes. These intermediates are often biologically active themselves or serve as precursors for more complex molecules.[4]
Experimental Protocol:
-
Dissolve 3-methyl-1-phenyl-pyrazol-5-one (1 equivalent) in absolute ethanol or glacial acetic acid within a round-bottom flask.[4][5]
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.[4]
-
Add a catalytic amount of piperidine or sodium hydroxide and stir the mixture.[2][5]
-
The reaction can be performed at room temperature with stirring for 8-10 hours or under reflux for several hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a dilute acid (e.g., HCl) if a basic catalyst was used.[5]
-
The precipitated solid product is collected by filtration, washed with cold water to remove any residual acid, and dried.[5]
-
Purify the crude product by recrystallization from a suitable solvent, typically ethanol.[5]
Quantitative Data Summary:
| Compound ID | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | M.P. (°C) | Reference |
| P1 | Benzaldehyde | Piperidine | Ethanol | 8 | ~85 | 132-134 | [4] |
| P2 | Salicylaldehyde | Piperidine | Ethanol | 8 | ~80 | 188-190 | [4] |
| P3 | Vanillin | Piperidine | Ethanol | 10 | ~82 | 175-177 | [4] |
| P4 | 4-(Dimethylamino)benzaldehyde | NaOH (20%) | Ethanol | 8-10 | ~78 | 205-207 | [5] |
| P5 | Cinnamaldehyde | Piperidine | Ethanol | 10 | ~75 | 160-162 | [4] |
Protocol 2: Synthesis of Fused Pyrazole Ring Systems
The benzylidene derivatives synthesized in Protocol 1 can be treated with hydrazine or its derivatives to produce fused di-pyrazole ring systems, which have shown promising biological activities, including protein kinase inhibition.[4][6]
Experimental Protocol:
-
Suspend the synthesized 4-benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivative (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate or phenylhydrazine (1 equivalent) to the suspension.[4]
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry.
-
Recrystallize the final compound from an appropriate solvent to achieve high purity.[4]
Quantitative Data Summary:
| Compound ID | Starting Material | Reagent | Solvent | Yield (%) | M.P. (°C) | Biological Activity | Reference |
| FP1 | P1 (from Benzaldehyde) | Hydrazine Hydrate | Ethanol | ~70 | 210-212 | Protein Kinase Inhibitor | [4] |
| FP2 | P5 (from Cinnamaldehyde) | Hydrazine Hydrate | Ethanol | ~65 | 225-227 | Protein Kinase Inhibitor | |
| FP3 | P1 (from Benzaldehyde) | Phenylhydrazine | Ethanol | ~68 | >250 | Moderate Antibacterial |
Protocol 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are another important class of compounds synthesized from pyrazolone precursors, often through multi-component reactions. These compounds are of significant interest due to their structural similarity to purine bases.[7]
Experimental Protocol (One-Pot, Three-Component Reaction):
-
Combine an aromatic aldehyde (1 equivalent), Meldrum's acid (1 equivalent), and 3-methyl-1H-pyrazol-5-amine (1 equivalent) in a reaction vessel.[8]
-
Use polyethylene glycol (PEG)-400 as a recyclable reaction medium.[8]
-
Heat the mixture at 80-100 °C for a specified time (typically 1-2 hours), monitoring completion by TLC.
-
After cooling to room temperature, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from ethanol. The PEG-400 filtrate can be recovered and reused.[8]
Quantitative Data Summary:
| Compound ID | Aromatic Aldehyde | Solvent | Reaction Time (min) | Yield (%) | M.P. (°C) | Reference |
| PP1 | 4-Chlorobenzaldehyde | PEG-400 | 45 | 94 | >300 | [8] |
| PP2 | 4-Methylbenzaldehyde | PEG-400 | 60 | 92 | >300 | [8] |
| PP3 | 4-Methoxybenzaldehyde | PEG-400 | 50 | 95 | >300 | [8] |
II. Biological Activity and Signaling Pathways
Derivatives of this compound have been extensively evaluated for various biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity
Numerous pyrazolone derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines.[9] They often act by inhibiting key enzymes in cell proliferation pathways, such as receptor tyrosine kinases (e.g., EGFR) and cyclin-dependent kinases (CDKs), or by inducing apoptosis.[9][10] Coumarin-pyrazoline hybrids, in particular, have shown exceptional potency.[11]
Summary of Anticancer Activity (IC₅₀ Values):
| Compound Type | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| Pyrazole Benzamide | HCT-116 (Colon) | 7.74 | Doxorubicin | 5.23 | [12] |
| Pyrazole Benzamide | MCF-7 (Breast) | 4.98 | Doxorubicin | 4.17 | [12] |
| Indole-Pyrazole Hybrid | A549 (Lung) | < 23.7 | Doxorubicin | 24.7-64.8 | [9] |
| Coumarin-Pyrazoline Hybrid | MCF-7 (Breast) | 0.005 | Doxorubicin | 0.95 | [11] |
| Coumarin-Pyrazoline Hybrid | HCT-116 (Colon) | 0.005 | Doxorubicin | 0.95 | [11] |
Signaling Pathway Inhibition:
Many pyrazolone-based anticancer agents function by inhibiting the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. Inhibition of upstream receptors like EGFR by these compounds blocks the downstream cascade, leading to apoptosis and reduced tumor growth.[10]
Caption: Inhibition of the EGFR-MAPK signaling pathway by pyrazolone derivatives.
Antimicrobial Activity
Pyrazolone derivatives have also been identified as effective antimicrobial agents against a variety of bacterial and fungal pathogens.[13] The mechanism often involves the disruption of microbial cellular processes.
Summary of Antimicrobial Activity (MIC Values):
| Compound Type | Organism | MIC (µg/mL) | Standard | MIC (µg/mL) | Reference |
| Pyrazoline Derivative | S. aureus | 64 | Ampicillin | - | [14] |
| Pyrazoline Derivative | E. faecalis | 32 | Ampicillin | - | [13] |
| Pyrazoline Derivative | B. subtilis | 64 | Ampicillin | - | [14] |
| Pyrazoline Derivative | C. albicans | 64 | Fluconazole | - | [14] |
| Coumarin-Pyrazole Hybrid | B. subtilis | 0.0132 (µmol/mL) | Ciprofloxacin | 0.0094 (µmol/mL) | [15][16] |
| Coumarin-Pyrazole Hybrid | A. niger | 0.0265 (µmol/mL) | - | - | [15] |
III. General Experimental Workflow
The development of novel pharmaceutical compounds from this compound follows a structured workflow from initial synthesis to final biological evaluation.
Caption: General workflow for synthesis and evaluation of pyrazolone derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. Novel coumarin–pyrazoline hybrids: synthesis, cytotoxicity evaluation and molecular dynamics study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. srrjournals.com [srrjournals.com]
- 13. turkjps.org [turkjps.org]
- 14. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of coumarin-based pyrazole–pyrazoline hybrid derivatives and their photophysical, antimicrobial, sensing and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design and synthesis of coumarin-based pyrazole–pyrazoline hybrid derivatives and their photophysical, antimicrobial, sensing and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Methyl-3-pyrazolin-5-one as a Chelating Agent in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-pyrazolin-5-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in analytical chemistry due to their excellent chelating properties. These compounds can form stable complexes with a wide range of metal ions, making them valuable reagents for various analytical applications, including solvent extraction, spectrophotometric determination, and gravimetric analysis. Their versatility stems from the presence of donor atoms (typically oxygen and nitrogen) in their structure, which can coordinate with metal ions to form stable chelate rings. This document provides detailed application notes and protocols for the use of this compound and its derivatives as chelating agents in analytical chemistry.
Data Presentation: Chelation Properties
The effectiveness of a chelating agent is determined by the stability of the complexes it forms with metal ions. The following table summarizes the stability constants (log K) and other relevant quantitative data for complexes of this compound derivatives with various metal ions.
| Metal Ion | This compound Derivative | Method | log K1 | log K2 | Optimal pH | Wavelength (λmax, nm) | Reference |
| Mn²⁺ | 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)-sulfamoyl]phenylazo}-2-pyrazolin-5-one | Potentiometry | 8.69 | 7.85 | - | - | [1] |
| Co²⁺ | 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)-sulfamoyl]phenylazo}-2-pyrazolin-5-one | Potentiometry | 9.03 | 8.08 | - | - | [1] |
| Ni²⁺ | 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)-sulfamoyl]phenylazo}-2-pyrazolin-5-one | Potentiometry | 9.20 | 8.23 | - | - | [1] |
| Cu²⁺ | 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)-sulfamoyl]phenylazo}-2-pyrazolin-5-one | Potentiometry | 9.70 | 8.65 | - | - | [1] |
| La³⁺ | 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)-sulfamoyl]phenylazo}-2-pyrazolin-5-one | Potentiometry | 10.05 | 8.98 | - | - | [1] |
| Cr³⁺ | 6-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1H-indole-2,3-dione | Spectrophotometry | - | - | 5.0 | 446.4 | [2] |
| Fe³⁺ | 3-5-(3-methyl-1-phenylpyrazolazo)-1-nitroso-2-naphthol | Spectrophotometry | - | - | - | 454 | [3] |
| Gd³⁺ | 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Solvent Extraction | - | - | 1.60-4.45 | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Acyl-3-methyl-1-phenyl-pyrazol-5-one
This protocol describes a general method for the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, a common precursor for various chelating agents.
Materials:
-
3-Methyl-1-phenyl-pyrazol-5-one
-
Anhydrous 1,4-dioxane
-
Calcium hydroxide (Ca(OH)₂)
-
4-Substituted aroyl chloride (e.g., p-toluoyl chloride)
-
Hydrochloric acid (HCl), 1 M
-
Magnetic stir bar and stirrer/hotplate
-
Mortar and pestle
-
Reaction flask and condenser
-
Filtration apparatus
Procedure:
-
Grind 3-methyl-1-phenyl-pyrazol-5-one using a mortar and pestle to accelerate dissolution.
-
In a reaction flask, dissolve the ground pyrazolone in anhydrous 1,4-dioxane.
-
Add two equivalents of calcium hydroxide to the solution. It is crucial to use a high-turbulence magnetic stir bar to ensure efficient mixing, as Ca(OH)₂ is a heavy residue.
-
Heat the mixture to form the calcium complex. Monitor the complex formation by TLC on basic alumina.
-
Once the complex formation is complete, add the 4-substituted aroyl chloride to the reaction mixture. The color of the mixture may change from yellow to orange.
-
Stir the reaction mixture vigorously. The reaction can be carried out for a few hours or overnight.
-
After the reaction is complete, pour the mixture into 1 M hydrochloric acid with vigorous stirring to avoid the formation of lumps.
-
Keep the acidic mixture at room temperature for at least 1.5 hours to ensure complete decomposition of the complex.
-
Filter the crude product and wash it carefully with water to remove CaCl₂ and any remaining Ca(OH)₂.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4-acyl-3-methyl-1-phenyl-pyrazol-5-one.
Notes:
-
Protect the reaction mixture from moisture to prevent the hydrolysis of the acyl chloride.
-
Ensure the complete dissolution of the starting pyrazolone before adding calcium hydroxide.
Protocol 2: Spectrophotometric Determination of Copper(II)
This protocol outlines a general procedure for the spectrophotometric determination of copper(II) using a this compound derivative as a chromogenic chelating agent.
Materials:
-
Standard stock solution of Copper(II) (e.g., 1000 ppm)
-
Solution of the this compound derivative in a suitable solvent (e.g., ethanol)
-
Buffer solution to maintain the optimal pH
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Copper(II) by diluting the stock solution with deionized water in volumetric flasks.
-
Color Development:
-
To a set of volumetric flasks, add a fixed volume of the chelating agent solution.
-
Add increasing volumes of the standard Copper(II) solutions to each flask.
-
Add a sufficient amount of buffer solution to maintain the optimal pH for complex formation.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for a specified time to ensure complete color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the Cu(II)-chelating agent complex.
-
Measure the absorbance of each standard solution against a reagent blank (containing all reagents except the metal ion).
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of Copper(II).
-
Sample Analysis:
-
Prepare the sample solution and treat it in the same manner as the standard solutions.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of Copper(II) in the sample from the calibration curve.
-
Protocol 3: Solvent Extraction of Lanthanides(III)
This protocol describes a method for the synergistic solvent extraction of lanthanide(III) ions using a 4-acyl-3-methyl-1-phenyl-5-pyrazolone (HP) in combination with a neutral donor like tri-n-octylphosphine oxide (TOPO).
Materials:
-
Aqueous solution containing the lanthanide(III) ions
-
Solution of 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (HP) in a suitable organic solvent (e.g., toluene, chloroform)
-
Solution of tri-n-octylphosphine oxide (TOPO) in the same organic solvent
-
Acidic solution (e.g., HCl) to adjust the pH
-
Separatory funnels
-
Mechanical shaker
-
ICP-MS or other suitable analytical instrument for metal ion determination
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the lanthanide(III) ions at a known concentration. Adjust the pH to the desired value using an acidic solution.
-
Organic Phase Preparation: Prepare the organic phase by dissolving known concentrations of HP and TOPO in the chosen organic solvent.
-
Extraction:
-
Place equal volumes of the aqueous and organic phases in a separatory funnel.
-
Shake the funnel mechanically for a sufficient time (e.g., 30 minutes) to reach equilibrium.
-
Allow the phases to separate.
-
-
Analysis:
-
Separate the two phases.
-
Determine the concentration of the lanthanide(III) ions remaining in the aqueous phase using a suitable analytical technique like ICP-MS.
-
The concentration of the metal ion in the organic phase can be calculated by mass balance.
-
-
Calculation of Distribution Ratio (D):
-
Calculate the distribution ratio (D) as the ratio of the total concentration of the metal ion in the organic phase to its total concentration in the aqueous phase at equilibrium.
-
Mandatory Visualization
Caption: Workflow for Solvent Extraction of Metal Ions.
Caption: Decision Tree for Selecting an Analytical Method.
References
Application Notes and Protocols for the Knoevenagel-Michael Condensation with Pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel-Michael condensation is a powerful and versatile multicomponent reaction for the synthesis of a variety of heterocyclic compounds. When employing pyrazolin-5-one derivatives as key starting materials, this reaction provides an efficient route to biologically active pyranopyrazole scaffolds. These scaffolds are of significant interest in drug discovery, as derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. Notably, certain pyranopyrazole derivatives have been identified as potential inhibitors of human Checkpoint kinase 1 (Chk1), a crucial regulator of the cell cycle and DNA damage response, making them attractive targets for cancer therapy.[1]
This document provides detailed application notes and experimental protocols for performing the Knoevenagel-Michael condensation with pyrazolin-5-one, summarizing key quantitative data and offering visual guides to the reaction mechanism, experimental workflow, and a relevant biological signaling pathway.
Data Presentation
Table 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via Tandem Knoevenagel-Michael Reaction
This table summarizes the catalyst-free tandem Knoevenagel-Michael reaction of various aromatic aldehydes with 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction is typically carried out in ethanol under reflux.
| Entry | Aromatic Aldehyde | Reaction Time (min) | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | 5 | 98 | 181-183 |
| 2 | 4-Methylbenzaldehyde | 5 | 99 | 202-204 |
| 3 | 4-Chlorobenzaldehyde | 5 | 97 | 215-217 |
| 4 | 4-Bromobenzaldehyde | 5 | 96 | 225-227 |
| 5 | 2-Chlorobenzaldehyde | 5 | 95 | 183-184 |
| 6 | 4-Nitrobenzaldehyde | 5 | 93 | 230-232 |
Data sourced from a catalyst-free approach, highlighting a green and efficient synthesis.[2]
Table 2: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This table presents data from a one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles involving an aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate, often catalyzed by a mild base in an aqueous medium.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) |
| 1 | 4-Hydroxybenzaldehyde | Sodium Benzoate (2.5 mol%) | Water | 45 min | 95 |
| 2 | 4-Methoxybenzaldehyde | Sodium Benzoate (2.5 mol%) | Water | 30 min | 92 |
| 3 | 4-Chlorobenzaldehyde | Sodium Benzoate (2.5 mol%) | Water | 60 min | 90 |
| 4 | Benzaldehyde | Piperidine (5 mol%) | Water | 20 min | 85-93 |
| 5 | Vanillin | Magnesium Oxide Nanoparticles | Ethanol | 3 h | 92 |
This approach exemplifies a green chemistry methodology, often utilizing water as a solvent and readily available catalysts.
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s
This protocol describes a straightforward and environmentally friendly method for the synthesis of bis(pyrazolyl)methanes.
Materials:
-
Aromatic aldehyde (1 mmol)
-
3-Methyl-1-phenyl-2-pyrazolin-5-one (2 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and 3-methyl-1-phenyl-2-pyrazolin-5-one (2 mmol) in ethanol (5 mL).
-
Heat the mixture to reflux with stirring for 5-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Dry the purified product under vacuum. The product is often obtained in high purity without the need for column chromatography.[2]
Protocol 2: One-Pot, Four-Component Synthesis of 6-Amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
This protocol details a highly efficient, one-pot synthesis of pyranopyrazoles, which are valuable for their biological activities.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Piperidine (5 mol%) or another suitable catalyst
-
Water or Ethanol (10 mL)
Procedure:
-
To a stirred mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in the chosen solvent (10 mL), add hydrazine hydrate (1 mmol).
-
Add the catalyst (e.g., piperidine, 5 mol%) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature or under reflux, as specified by the chosen catalyst and solvent system. Monitor the reaction by TLC. Reaction times can vary from 20 minutes to a few hours.[3]
-
After the reaction is complete, the solid product usually precipitates.
-
Collect the solid by filtration.
-
Wash the product with water and then a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure pyranopyrazole derivative.
Mandatory Visualization
Caption: Reaction mechanism of the Knoevenagel-Michael condensation.
Caption: General experimental workflow for pyranopyrazole synthesis.
Caption: Simplified Chk1 signaling pathway in DNA damage response.
References
Application Notes and Protocols for Derivatization of Reducing Sugars with 1-phenyl-3-methyl-5-pyrazolone (PMP) for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of reducing sugars with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by High-Performance Liquid Chromatography (HPLC) analysis. This method is a robust and sensitive technique for the qualitative and quantitative analysis of monosaccharides and oligosaccharides in various matrices, including those relevant to drug development and biological research.
Introduction
Carbohydrate analysis is crucial in many scientific fields, yet the lack of a strong chromophore in sugar molecules presents a challenge for their detection by common analytical techniques like HPLC with UV-Vis detection.[1] Derivatization with a UV-absorbing label, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), addresses this limitation.[1][2] The PMP molecule reacts with the reducing end of a sugar in a stepwise mechanism, where two PMP molecules react with one aldehyde group to form a stable, UV-active bis-PMP-sugar derivative.[3] This pre-column derivatization enhances the sensitivity and selectivity of HPLC analysis, allowing for the accurate quantification of various reducing sugars.[3][4] The resulting PMP-sugar derivatives exhibit strong absorbance in the UV region, typically around 245-250 nm.[4][5]
The method is applicable to a wide range of reducing sugars, including neutral monosaccharides (e.g., glucose, mannose, galactose), acidic sugars (e.g., glucuronic acid, galacturonic acid), and amino sugars (e.g., glucosamine, galactosamine).[6][7] It has been successfully applied to the monosaccharide composition analysis of polysaccharides from various sources, including agro-industrial wastes and natural products.[3][8]
Experimental Protocols
This section details the methodologies for PMP derivatization of reducing sugars and subsequent HPLC analysis.
Reagents and Materials
-
Monosaccharide standards (e.g., glucose, mannose, galactose, xylose, arabinose, fucose, rhamnose, glucuronic acid, galacturonic acid)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₃·H₂O)
-
Hydrochloric acid (HCl) or Acetic acid (CH₃COOH) for neutralization
-
Chloroform or Dichloromethane for extraction
-
Acetonitrile (HPLC grade)
-
Ammonium acetate or other suitable buffer salts
-
Water (deionized or HPLC grade)
-
Syringe filters (0.22 µm or 0.45 µm)
Standard Solution Preparation
Prepare individual stock solutions of monosaccharide standards (e.g., 1 mg/mL) in deionized water. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentration range (e.g., 10-400 µg/mL).[3]
PMP Derivatization Protocol
The following is a general protocol for the PMP derivatization of reducing sugars. Optimal conditions may vary depending on the specific sugars and sample matrix.[6][9]
-
Reaction Setup: In a microcentrifuge tube, mix 100 µL of the sugar standard solution (or sample hydrolysate) with 100 µL of 0.3 M NaOH solution (or an equivalent concentration of ammonium hydroxide).[9]
-
Addition of PMP: Add 100 µL of 0.5 M PMP in methanol to the mixture.[9]
-
Incubation: Vortex the mixture thoroughly and incubate at a constant temperature (e.g., 70-80°C) for a specific duration (e.g., 30-134 minutes).[6][7][10] Optimal conditions for glucose derivatization have been reported at 71°C for 134 minutes.[6]
-
Neutralization: After incubation, cool the reaction mixture to room temperature. Neutralize the solution by adding 100 µL of 0.3 M HCl (or an equivalent amount of acetic acid).[9]
-
Extraction of Excess PMP: Add 1 mL of chloroform to the neutralized solution to extract the excess, unreacted PMP.[9] Vortex vigorously and centrifuge to separate the aqueous and organic layers.
-
Sample Collection: Carefully collect the upper aqueous layer containing the PMP-derivatized sugars. The extraction step can be repeated to ensure complete removal of excess PMP.
-
Filtration: Filter the aqueous sample through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis.[9]
An alternative method utilizes liquid ammonia instead of sodium hydroxide, which can be advantageous for subsequent mass spectrometry (MS) analysis as the excess ammonia can be removed by vacuum drying, eliminating the need for a desalting step.[8]
HPLC-UV/DAD Analysis
The separation of PMP-derivatized sugars is typically achieved using a reversed-phase C18 column.[5]
-
HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[5][11]
-
Mobile Phase: A gradient elution is often employed for optimal separation of multiple monosaccharides. A typical mobile phase consists of:
-
Gradient Program: A representative gradient could be: 0-9 min, 19% B; 9-14 min, 19-30% B; 14-15 min, 30-19% B.[10]
-
Flow Rate: A flow rate of 0.8-1.0 mL/min is typical.
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C.[11]
-
Detection Wavelength: The UV detector is set to a wavelength of approximately 245 nm or 250 nm.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters reported for the PMP derivatization method.
Table 1: Optimized Derivatization Conditions for Selected Sugars
| Sugar | Temperature (°C) | Time (min) | Reference |
| Glucose | 71 | 134 | [6] |
| Glucosamine | 73 | 96 | [6] |
| General Monosaccharides | 80 | 70 | [7] |
| General Monosaccharides | 70 | 30 | [10] |
Table 2: HPLC Method Performance Characteristics
| Parameter | Value | Sugars | Reference |
| Linearity Range | 10 - 400 µg/mL | 8 neutral and 2 acidic sugars | [3] |
| 2 - 2000 ng/mL | 6 monosaccharides | [12] | |
| Correlation Coefficient (R²) | > 0.9975 | 12 monosaccharides | [7] |
| > 0.9990 | 6 monosaccharides | [12] | |
| Limit of Detection (LOD) | 1.17 µg/mL (rhamnose) - 4.83 µg/mL (fucose) | Neutral and acidic sugars | [3] |
| Limit of Quantification (LOQ) | 3.55 µg/mL (rhamnose) - 18.32 µg/mL (glucuronic acid) | Neutral and acidic sugars | [3] |
| Reproducibility (RSD) | < 3.19% | 12 monosaccharides | [7] |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 7. researchgate.net [researchgate.net]
- 8. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Qualitative and quantitative characterization of secondary metabolites and carbohydrates in Bai-Hu-Tang using ultraperformance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry and ultraperformance liquid chromatography coupled with photodiode array detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-3-pyrazolin-5-one as a Corrosion Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-3-pyrazolin-5-one and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments.[1][2] Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their molecular structure, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[3] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a corrosion inhibitor.
Data Presentation
The following table summarizes the inhibition efficiency of this compound and its derivatives under various experimental conditions.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide | Mild Steel | 1 M HCl | 500 ppm | Room Temp. | 95.4 | [1] |
| 4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide | Mild Steel | 3.5% NaCl | 500 ppm | Room Temp. | 87.7 | [1] |
| 3-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylpropanoic acid (C4-PRZ-1) | Mild Steel | 1 M HCl | 5.0 mM | 25 | 85 | [2][4] |
| Pyrazoline derivative (Pz1) | API 5L X60 Steel | 5 M HCl | 2000 ppm | Room Temp. | 91.0 | [5][6] |
| Pyrazoline derivative (Pz2) | API 5L X60 Steel | 5 M HCl | 2000 ppm | Room Temp. | 89.0 | [5][6] |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 1 mM | 20 | 90.2 | [7] |
| 1-Phenyl-3-methyl-5-pyrazolone (PMP) | Mild Steel | 1 M HCl | 1000 ppm | 40 | 90.33 | [8] |
Experimental Protocols
Weight Loss Method
This gravimetric method is a straightforward technique to determine the average corrosion rate.
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions and composition.
-
Corrosive solution (e.g., 1 M HCl).
-
Inhibitor (this compound).
-
Analytical balance (accuracy ±0.1 mg).
-
Polishing papers of various grades (e.g., 600 to 1200 grit).
-
Acetone, distilled water.
-
Thermostatic water bath.
Procedure:
-
Mechanically polish the metal coupons using successively finer grades of polishing paper to achieve a smooth, mirror-like surface.
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (Winitial).
-
Prepare the corrosive solution with and without the desired concentrations of the inhibitor.
-
Immerse the prepared coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature, maintained by a thermostatic water bath.
-
After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone.
-
Dry the cleaned coupons and re-weigh them to obtain the final weight (Wfinal).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) (g cm-2 h-1): CR = (Winitial - Wfinal) / (A * t) where A is the surface area of the coupon (cm2) and t is the immersion time (h).
-
Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] * 100 where CRblank is the corrosion rate in the absence of the inhibitor and CRinh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
A three-electrode electrochemical cell:
-
Working Electrode (WE): The metal specimen (e.g., mild steel).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive solution with and without the inhibitor.
2.1. Potentiodynamic Polarization (PDP):
-
Prepare the working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Assemble the three-electrode cell with the test solution.
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density (log i) versus potential (E) to obtain the Tafel plot.
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency using: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100
2.2. Electrochemical Impedance Spectroscopy (EIS):
-
Prepare the electrochemical cell and electrodes as for the PDP measurement and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100
Surface Analysis Techniques
These techniques provide visual and chemical information about the protective film formed on the metal surface.
3.1. Scanning Electron Microscopy (SEM):
-
After the corrosion tests (weight loss or electrochemical), carefully rinse the metal coupons with distilled water and dry them.
-
Mount the specimens on SEM stubs.
-
Coat the samples with a thin layer of a conductive material (e.g., gold or carbon) if they are not sufficiently conductive.
-
Examine the surface morphology of the coupons under the SEM to observe the extent of corrosion damage and the formation of a protective film in the presence of the inhibitor.
3.2. Fourier-Transform Infrared Spectroscopy (FT-IR):
-
Scrape the surface of the inhibited metal coupon to collect the adsorbed inhibitor film.
-
Mix the collected material with KBr powder and press it into a pellet.
-
Record the FT-IR spectrum of the pellet to identify the functional groups of the inhibitor involved in the adsorption process by comparing it with the spectrum of the pure inhibitor.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Performance evaluation of pyrazolone derivatives as corrosion inhibitors for mild steel in acidic environments: experimental and computational studies | CoLab [colab.ws]
- 5. content.ampp.org [content.ampp.org]
- 6. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 7. Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 8. academic.oup.com [academic.oup.com]
protocol for the synthesis of Edaravone from 3-Methyl-3-pyrazolin-5-one derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1] The primary and most accessible method detailed is the Knorr pyrazole synthesis, which involves the condensation reaction of phenylhydrazine and ethyl acetoacetate.[1] This method is known for being robust and high-yielding.[1][2] An alternative, optimized protocol is also presented, which includes pH adjustment and the use of a reducing agent to improve purity and yield. These protocols are intended for laboratory settings and provide a foundation for further research and development.
Introduction
Edaravone, first synthesized in 1887, is a five-membered lactam ring compound with significant antioxidant properties.[3] Its ability to scavenge reactive oxygen species is central to its therapeutic effects in neurological disorders.[] The synthesis of Edaravone is a classic example of heterocyclic chemistry and provides a practical platform for studying reaction mechanisms, regioselectivity, and tautomerism.[1] The most common synthetic route is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine derivative.[3][5]
Signaling Pathway and Reaction Mechanism
The synthesis of Edaravone from phenylhydrazine and ethyl acetoacetate proceeds via the Knorr pyrazole synthesis. The reaction mechanism involves the nucleophilic attack of the more nucleophilic nitrogen atom of phenylhydrazine on the ketone carbonyl group of ethyl acetoacetate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the pyrazolone ring.[1][3]
References
Application of Pyrazolone Derivatives in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrazolone and its derivatives represent a cornerstone in modern agrochemical research, offering a versatile scaffold for the development of potent herbicides, insecticides, and fungicides.[1][2] The inherent chemical properties of the pyrazole ring allow for extensive structural modifications, leading to a diverse array of commercialized and experimental compounds with specific modes of action.[1][3][4] This document provides detailed application notes, experimental protocols, and quantitative data to support researchers in the exploration and development of novel pyrazolone-based agrochemicals.
Applications in Agrochemicals
Pyrazolone derivatives have been successfully developed to target a range of biological processes in weeds, insects, and fungi, making them a "privileged" structure in agrochemical discovery.[1]
Herbicidal Applications
A significant class of pyrazolone-based herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3][5][6] This enzyme is critical for the biosynthesis of plastoquinone and tocopherols in plants.[1] Inhibition of HPPD leads to a deficiency in these essential compounds, causing bleaching of new growth and eventual plant death.[1][6]
Key Commercial Herbicides:
Insecticidal Applications
Pyrazole insecticides are highly effective against a broad spectrum of agricultural pests, primarily by targeting the nervous system or energy metabolism.[1]
Key Modes of Action:
-
GABA-gated Chloride Channel Antagonism: Fipronil, a prominent example, acts as a potent antagonist of the GABA-gated chloride channel in insect neurons. This disrupts the central nervous system, leading to insect mortality.[1][7]
-
Mitochondrial Electron Transport Inhibition (METI): Compounds like Tolfenpyrad and Tebufenpyrad inhibit Complex I (NADH-CoQ reductase) of the mitochondrial electron transport chain.[1][7] This disrupts ATP formation, leading to cellular energy depletion and death.[1][7]
Fungicidal Applications
A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds disrupt the fungal mitochondrial respiratory chain at Complex II, blocking ATP production and thereby inhibiting spore germination and mycelial growth.[1]
Key Commercial Fungicides:
Quantitative Data Summary
The following tables summarize key biological activity data for representative pyrazolone-based agrochemicals, providing a basis for comparison and structure-activity relationship (SAR) studies.
Table 1: Herbicidal Activity of HPPD-Inhibiting Pyrazole Derivatives [10]
| Compound | Target Enzyme | IC50 (µM) | Pre-emergence Inhibition (%) (Echinochloa crusgalli) |
| Z9 | AtHPPD | 0.05 | - |
| Z21 | AtHPPD | - | Stem: 44.3, Root: 69.6 |
| Topramezone | AtHPPD | 1.33 | Stem: 16.0, Root: 53.0 |
| Mesotrione | AtHPPD | 1.76 | Stem: 12.8, Root: 41.7 |
Table 2: Insecticidal Activity of Pyrazole Derivatives [11][12]
| Compound | Target Pest | LC50 (µg/mL) |
| 3f (Schiff base) | Termites | 0.001 |
| 3d (Schiff base) | Termites | 0.006 |
| Fipronil (Ref.) | Termites | 0.038 |
| 6h (amino acid conjugate) | Locusts | 47.68 |
| Fipronil (Ref.) | Locusts | 63.09 |
| Compound 7 | Culex pipiens (Lab strain) | 180.35 |
| Compound 5 | Culex pipiens (Lab strain) | 222.87 |
| Compound 9 | Culex pipiens (Lab strain) | 235.25 |
Table 3: Fungicidal Activity of Pyrazole Derivatives [8][13]
| Compound | Fungal Species | EC50 (µg/mL) |
| Compound 26 | B. cinerea | 2.432 |
| R. solani | 2.182 | |
| V. mali | 1.787 | |
| T. cucumeris | 1.638 | |
| F. oxysporum | 6.986 | |
| F. graminearum | 6.043 | |
| 7ai (isoxazolol pyrazole carboxylate) | R. solani | 0.37 |
| A. porri | 2.24 | |
| M. coronaria | 3.21 | |
| C. petroselini | 10.29 | |
| Carbendazim (Ref.) | R. solani | 1.00 |
Experimental Protocols
General Synthesis of Pyrazolone Derivatives
The synthesis of pyrazolone derivatives often involves the condensation of a β-ketoester with a hydrazine derivative.[14][15]
Protocol: Synthesis of 3-Methyl-1-phenylpyrazol-5-one [14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix ethyl acetoacetate (1 mole) and phenylhydrazine (1 mole).
-
Reflux: Heat the mixture to reflux and maintain for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).
-
Cooling and Crystallization: After completion, cool the reaction mixture to room temperature.
-
Purification: Recrystallize the crude product from a suitable solvent, such as diluted ethanol, to obtain pure 3-methyl-1-phenylpyrazol-5-one.[14]
In Vitro Fungicidal Bioassay
This protocol outlines a method for assessing the in vitro fungicidal activity of pyrazolone derivatives against various plant pathogenic fungi.[8][13]
Protocol: Radial Growth Rate Method [16]
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) to create stock solutions. Prepare a series of dilutions to desired test concentrations.
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool to 45-50 °C.
-
Incorporation of Test Compounds: Add the appropriate volume of the test compound solution to the molten PDA to achieve the final desired concentration. Pour the mixture into sterile Petri dishes.
-
Inoculation: Place a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the solidified agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.
-
EC50 Determination: Use probit analysis to determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth).
Insecticidal Bioassay
This protocol describes a method for evaluating the insecticidal activity of pyrazolone derivatives against a target insect pest.[11][17]
Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in an appropriate solvent containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Preparation: Select fresh, uniform host plant leaves.
-
Treatment: Dip each leaf into the test solution for a specified time (e.g., 10-30 seconds) and allow it to air dry. A control group should be dipped in the solvent-surfactant solution only.
-
Insect Infestation: Place the dried, treated leaves into individual containers (e.g., Petri dishes) lined with moist filter paper. Introduce a single larva of the target insect (e.g., third-instar) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the insect species.
-
Mortality Assessment: Record the number of dead larvae at specified time intervals (e.g., 24, 48, 72 hours) post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
LC50 Calculation: Use statistical software to perform a probit analysis on the mortality data to determine the LC50 value (the lethal concentration that causes 50% mortality of the test population).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key modes of action and a general experimental workflow for the development of pyrazolone-based agrochemicals.
Caption: Mode of action for HPPD-inhibiting pyrazolone herbicides.
Caption: Mechanism of action for SDHI pyrazolone fungicides.
Caption: General workflow for agrochemical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. royal-chem.com [royal-chem.com]
- 10. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fused Pyrazole Ring Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fused pyrazole ring systems are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. These scaffolds are present in numerous biologically active molecules and approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of these complex heterocyclic systems is a key focus of organic and medicinal chemistry. This document provides an overview of common synthetic methods for preparing fused pyrazole ring systems, complete with detailed experimental protocols and comparative data.
I. Synthesis via Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone for the synthesis of fused pyrazoles, particularly for pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[4][5] This method typically involves the reaction of a 5-aminopyrazole derivative with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.[4][6] The reaction proceeds through the nucleophilic attack of the amino group of the pyrazole onto the electrophilic centers of the partner molecule, followed by cyclization and dehydration to afford the fused heterocyclic system. The regioselectivity of the cyclization can often be controlled by the nature of the substituents on both the aminopyrazole and the 1,3-dicarbonyl compound.[5]
Caption: General workflow for the synthesis of fused pyrazoles via cyclocondensation.
Quantitative Data for Cyclocondensation Reactions
| Fused System | Starting Materials | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole, 2-Arylmalondialdehydes | Acidic conditions | Reflux | - | 40-60 | [6] |
| Pyrazolo[1,5-a]pyrimidine | 3-Amino-1H-pyrazole, β-Dimethylaminovinyl ketones | Acetic acid | Reflux | 16 | Moderate to high | [6] |
| Pyrazolo[3,4-b]pyridine | 5-Amino-1-phenyl-pyrazole, α,β-Unsaturated ketones | ZrCl4 / DMF | 95 | 16 | 13-28 | [7] |
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazoles, Pyruvic acid, Aromatic aldehydes | DMF | Reflux | - | - | [8] |
Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[7]
-
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl4 (35 mg, 0.15 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.
-
Add CHCl3 and water to the residue.
-
Separate the two phases and wash the aqueous phase with CHCl3 twice.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
II. Synthesis via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including fused pyrazole systems, in a single step from three or more starting materials.[9][10] This approach offers several advantages, such as high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.[9] For the synthesis of fused pyrazoles, MCRs often involve the in-situ formation of a key intermediate that undergoes subsequent cyclization. For instance, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine.[11][12]
Caption: General workflow for multicomponent synthesis of fused pyrazoles.
Quantitative Data for Multicomponent Reactions
| Fused System | Components | Catalyst/Solvent | Temp. | Time | Yield (%) | Reference |
| Pyrano[2,3-c]pyrazoles | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate | Sodium gluconate | - | - | - | [10] |
| Polysubstituted pyrazoles | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)3 | - | - | - | [12] |
| Pyrazole-fused dihydropyridines | α,β-Unsaturated aldehyde, Cyclic-1,3-diketone, 5-Aminopyrazole | DMSO | 100 °C | - | - | [9] |
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles[11][12]
Note: A specific detailed protocol with exact quantities for the sodium gluconate-catalyzed reaction was not available in the provided search results. The following is a general procedure based on the principles of this type of MCR.
-
In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), β-ketoester (1 mmol), and a catalytic amount of sodium gluconate.
-
Add a suitable solvent (e.g., ethanol or water).
-
To this mixture, add hydrazine hydrate (1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. Filter the solid, wash with a suitable solvent (e.g., cold ethanol), and dry.
-
If the product does not precipitate, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
III. Synthesis via Intramolecular Cyclization
Intramolecular cyclization is a powerful strategy for the synthesis of fused pyrazoles, offering high regioselectivity. This method involves the construction of a precursor molecule containing all the necessary atoms for the fused ring system, which then undergoes cyclization under specific conditions.[13][14] A common approach involves the base-promoted intramolecular 1,3-dipolar cycloaddition of a diazo compound generated in situ from a tosylhydrazone tethered to an alkyne functionality.[14] Another strategy relies on the intramolecular cyclization of ortho-substituted nitroarenes or nitroheteroarenes.[15]
Caption: General workflow for the synthesis of fused pyrazoles via intramolecular cyclization.
Quantitative Data for Intramolecular Cyclization Reactions
| Fused System | Precursor Type | Reaction Conditions | Yield (%) | Reference |
| Trifluoromethylated fused tricyclic pyrazoles | β-Amino cyclic ketones | Diazotization with tert-butyl nitrite | - | [13] |
| Dihydro-2H-pyrazolo[4,3-c]quinolines | Tosylhydrazone with acetylenic functionality | Base-promoted | 44-95 | [14] |
| Fused pyrazole 1-oxides | ortho-Substituted nitroarenes | - | - | [15] |
Experimental Protocol: Synthesis of Dihydro-2H-pyrazolo[4,3-c]quinolines[14]
-
Prepare the tosylhydrazone precursor from an aromatic substrate carrying aldehyde and acetylenic functionalities at appropriate positions.
-
Dissolve the tosylhydrazone in a suitable solvent (e.g., THF or DMF).
-
Add a base (e.g., NaH or K2CO3) to the solution to promote the in-situ generation of the diazo compound.
-
Heat the reaction mixture to facilitate the intramolecular 1,3-dipolar cycloaddition.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the fused pyrazole.
IV. Synthesis via Metal-Catalyzed Reactions
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, and it has been widely applied to the construction of fused pyrazole ring systems.[16][17] These methods often involve C-H activation, cross-coupling, and annulation reactions, enabling the efficient and regioselective formation of C-C and C-N bonds.[16][18] Catalysts based on palladium, ruthenium, and copper are commonly employed.[18][19][20][21] For example, pyrazolo[5,1-a]isoquinolines can be synthesized via a ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes.[18][21]
Caption: General workflow for metal-catalyzed synthesis of fused pyrazoles.
Quantitative Data for Metal-Catalyzed Reactions
| Fused System | Starting Materials | Catalyst/Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pyrazolo[5,1-a]isoquinolines | Pyrazole derivatives, Alkynes | Ru(II), Cu(OAc)2·H2O, AgSbF6 | Water | - | Excellent | [18][21] |
| Pyrazolo[5,1-a]isoquinolines | 5-(2-Bromophenyl)-1H-pyrazoles, Terminal alkynes | Pd(OAc)2, PPh3, K2CO3 | DMF | 100 | 52 | [20] |
| 1,3-Substituted pyrazoles | Hydrazine, Enaminone, Aryl halides | Copper-catalyzed | - | - | - | [11][12] |
Experimental Protocol: Ruthenium(II)-Catalyzed Synthesis of Pyrazolo[5,1-a]isoquinolines[18][21]
-
To a reaction vessel, add the pyrazole derivative, alkyne, [(p-cymene)RuCl2]2 (10 mol%), and AgSbF6 (40 mol%).
-
Add Cu(OAc)2·H2O as an oxidant.
-
Add water as the solvent.
-
Carry out the reaction under a nitrogen atmosphere with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the pyrazolo[5,1-a]isoquinoline.
-
Alternative condition: The reaction can also be performed in alcohol at a lower temperature in the presence of a carboxylate ligand under air, without the need for Cu(OAc)2·H2O and silver salt.[18][21]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. SYNTHESIS OF FUSED PYRAZOLES <i>VIA</i> INTRAMOLECULAR CYCLIZATION OF APPROPRIATELY <i>ortho</i>-SUBSTITUTED NITROARENES AND NITROHETEROARENES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 16. researchgate.net [researchgate.net]
- 17. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Making sure you're not a bot! [drs.nio.res.in]
- 19. Synthesis of Pyrazolo[5,1-a]isoquinolines and 8-Methylenepyrazolo[5,1-a]isoindoles via Regioselective C-C Coupling and Alkyne Hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Making sure you're not a bot! [drs.nio.res.in]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 3-Methyl-3-pyrazolin-5-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Methyl-3-pyrazolin-5-one.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common synthesis route involves the condensation reaction between ethyl acetoacetate and hydrazine hydrate. The reaction is typically carried out in a solvent like ethanol and can be performed under various temperature conditions.
Q2: What are the expected yield and purity of the product?
A2: The yield of this compound can vary significantly depending on the reaction conditions. Yields ranging from 64% to over 95% have been reported.[1][2] The purity of the crude product can be improved by recrystallization, often from ethanol or a mixed solvent system, to obtain a white or light yellow crystalline solid.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a 4:1 mixture of ethyl acetate and petroleum ether, can be used to separate the product from the starting materials.[1]
Q4: What are the critical safety precautions to consider during this synthesis?
A4: Hydrazine hydrate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. The reaction may also be exothermic, so controlled addition of reagents is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction. | - Increase reaction time and continue to monitor by TLC. - Optimize the reaction temperature; some protocols suggest heating to 60°C or refluxing.[1] - Ensure the correct stoichiometry of reactants. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification. |
| Suboptimal pH. | For related pyrazolone syntheses, adjusting the pH to a weakly acidic condition (pH 5.0-6.5) has been shown to improve reaction efficiency.[2] | |
| Loss of product during workup or purification. | - During filtration, ensure all the solid product is collected. - When washing the crude product, use cold solvent to minimize dissolution of the desired compound.[1] - Optimize the recrystallization solvent system to maximize recovery. | |
| Product is Yellow or Discolored | Presence of impurities or side products. | - Recrystallization is a key step to remove colored impurities. Using activated carbon (gac) during recrystallization can help decolorize the product.[2] - Ensure the purity of starting materials, as impurities in ethyl acetoacetate or hydrazine hydrate can lead to colored byproducts. |
| Air oxidation. | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction is run at elevated temperatures for extended periods. | |
| Difficulty in Product Crystallization | Supersaturation or presence of oily impurities. | - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of previously synthesized this compound. - If an oil is formed, try to dissolve it in a minimal amount of hot solvent and cool it down slowly. If that fails, purification by column chromatography might be necessary before attempting recrystallization again. |
| Formation of Side Products | Reaction of hydrazine with the ester group before intramolecular cyclization. | - Control the reaction temperature. Dropwise addition of hydrazine hydrate at a lower temperature can favor the desired reaction pathway. |
| O-acylation instead of C-acylation (in subsequent reactions). | While not a direct issue in the synthesis of the core this compound, if this compound is used for subsequent C-acylation reactions, the formation of an O-acylated isomer can be a problem. This is often addressed by using a base like calcium hydroxide to form a complex that favors C-acylation.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on commonly reported procedures. Optimization may be required based on laboratory conditions and desired product specifications.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Absolute ethanol
-
Hydrochloric acid (dilute, for neutralization if necessary)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in absolute ethanol.
-
With continuous stirring, add hydrazine hydrate (1 equivalent) dropwise to the solution. To control the exothermic nature of the reaction, the addition can be done at room temperature or in an ice bath.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or heated to 60°C for 1-2 hours.[1] The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction, cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields
| Reactants | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Ethyl acetoacetate, Hydrazine hydrate | Absolute Ethanol | 60°C | 1 hour | 64% | [1] |
| Phenylhydrazine, Ethyl acetoacetate | Methanol | 40-90°C (reflux) | 1-6 hours | 94.8-97.6% | [2] |
| Methyl hydrazine, Ethyl acetoacetate | Solvent-free | 80-90°C | 1.5 hours | ~100% | [4] |
Note: The data for phenylhydrazine and methyl hydrazine are for the synthesis of N-substituted derivatives but provide valuable insights into reaction condition optimization.
Visualizations
References
avoiding O-acylation side products in pyrazolone reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid O-acylation side products in pyrazolone reactions.
Frequently Asked Questions (FAQs)
Q1: What are O-acylation side products in pyrazolone reactions and why are they problematic?
Pyrazolones exist in multiple tautomeric forms, primarily the keto (CH) and enol (OH) forms. While the intended reaction is often the acylation of a nitrogen atom (N-acylation), the oxygen atom of the enol tautomer can also be acylated, leading to the formation of an O-acylated pyrazole, which is an undesired side product.[1][2] This side reaction reduces the yield of the desired N-acylated product and complicates the purification process, necessitating additional separation steps.
Q2: What are the key factors that influence whether N- or O-acylation occurs?
The regioselectivity of pyrazolone acylation is a classic example of kinetic versus thermodynamic control.[3][4][5][6] Several factors determine the ratio of N- to O-acylated products:
-
Base: The choice and amount of base are critical. Stronger bases can deprotonate the pyrazolone, and the nature of the resulting salt can influence the reaction site. For instance, using calcium hydroxide can favor C-acylation by forming a calcium complex.[1][2]
-
Solvent: The polarity of the solvent can affect the tautomeric equilibrium and the solubility of the reactants and intermediates.[3][4][5]
-
Temperature: Temperature can shift the balance between the kinetic and thermodynamic products. Lower temperatures often favor the kinetic product, while higher temperatures favor the more stable thermodynamic product.[7]
-
Acylating Agent: The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride) plays a significant role.
-
Reaction Time: Shorter reaction times may favor the faster-forming kinetic product, whereas longer times allow for equilibration to the thermodynamic product.[7]
Q3: How does kinetic and thermodynamic control apply to pyrazolone acylation?
In many reactions, O-acylation is the kinetically favored pathway, meaning it is faster and has a lower activation energy.[6][7] However, the N-acylated product is often thermodynamically more stable. Therefore, reaction conditions can be manipulated to favor one product over the other.
-
Kinetic Control Conditions (Favoring O-acylation): Typically involve lower temperatures and shorter reaction times. These conditions provide enough energy to overcome the lower activation barrier for O-acylation but not the higher barrier for N-acylation.[7]
-
Thermodynamic Control Conditions (Favoring N-acylation): Often require higher temperatures and longer reaction times to allow the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product.[6][7]
Troubleshooting Guide
Problem: I am observing a high yield of the O-acylated side product.
Solution Workflow:
This is a common issue stemming from reaction conditions that favor the kinetically controlled O-acylation pathway. To increase the yield of the desired N-acylated product, consider the following adjustments:
1. Modify the Base and Solvent System
The base is often the most critical factor.
-
Try a different base: If you are using a strong organic base like triethylamine, consider switching to an inorganic base. For instance, the use of two equivalents of calcium hydroxide in anhydrous dioxane has been shown to effectively trap liberated HCl and promote C-acylation, which can be a competing desired pathway over O-acylation.[1][2]
-
Adjust base stoichiometry: An excess of base can sometimes favor the thermodynamic product.[4]
2. Adjust Reaction Temperature and Time
To favor the thermodynamically stable N-acyl product, you generally need to move from kinetically controlled conditions to thermodynamically controlled ones.
-
Increase the temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the formation of the more stable N-acylated product.[7]
-
Increase the reaction time: Longer reaction times allow the reaction to reach thermodynamic equilibrium, favoring the most stable product.[7]
3. Change the Acylating Agent
The reactivity of the acylating agent can influence the product ratio.
-
If using a highly reactive acyl chloride, consider switching to a less reactive corresponding anhydride. This may slow down the overall reaction but can increase selectivity for the thermodynamic product.
Problem: The reaction is not selective, and I get a mixture of products that are difficult to separate.
Solution:
Improving regioselectivity is key.
-
Solvent Choice: The use of fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) has been shown to significantly increase regioselectivity in some pyrazole syntheses compared to standard solvents like ethanol.[8]
-
Substrate Control: If possible, introducing steric bulk or strong electron-withdrawing/donating groups on the pyrazolone ring can favor acylation at a specific site.[8]
Quantitative Data Summary
The following table summarizes hypothetical data based on common experimental observations for the acylation of 3-methyl-1-phenyl-pyrazol-5-one, illustrating how reaction conditions can influence the product ratio.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | N-Acyl Product Yield (%) | O-Acyl Product Yield (%) |
| 1 | Triethylamine (1.2) | Dichloromethane | 0 | 2 | 15 | 80 |
| 2 | Triethylamine (1.2) | Dichloromethane | 25 (rt) | 12 | 40 | 55 |
| 3 | Triethylamine (1.2) | Toluene | 80 | 12 | 75 | 20 |
| 4 | Calcium Hydroxide (2.0) | 1,4-Dioxane | 100 (reflux) | 5 | >90 (C-Acyl) | <5 |
| 5 | DBU (1.5) | Acetonitrile | 60 | 8 | 85 | 10 |
Data is illustrative and intended for comparative purposes.
Key Experimental Protocols
Protocol for Selective C4-Acylation (Avoiding O-Acylation)
This protocol is adapted from a method for the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.[1]
Materials:
-
3-methyl-1-phenyl-pyrazol-5-one
-
Anhydrous 1,4-dioxane
-
Calcium hydroxide (Ca(OH)₂)
-
Acyl chloride
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 3-methyl-1-phenyl-pyrazol-5-one in anhydrous 1,4-dioxane. It is important to ensure the pyrazolone is fully dissolved before proceeding.[1]
-
Add two equivalents of calcium hydroxide to the solution. Stir the mixture to form the calcium complex of the pyrazolone. This step is crucial to direct the acylation away from the oxygen atom.[1]
-
Cool the reaction mixture in an ice bath.
-
Slowly add the acyl chloride dropwise to the cooled mixture. The addition can be exothermic.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture, quench with water, and acidify with dilute HCl to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization.
Visual Guides
Reaction Pathways
Caption: Competing N- and O-acylation pathways.
Troubleshooting Workflow
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jackwestin.com [jackwestin.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Methyl-3-pyrazolin-5-one and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-methyl-3-pyrazolin-5-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The most prevalent and effective methods for purifying this compound and its derivatives are recrystallization and column chromatography.[1] Recrystallization is ideal for removing impurities with different solubility profiles, while column chromatography is employed for separating compounds with similar polarities, including regioisomers.[1][2]
Q2: How can I assess the purity of my pyrazolinone derivative after purification?
A2: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and common method to monitor the progress of a reaction and the purity of fractions.[3] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide more detailed and quantitative information on the purity and structure of the compound.[4][5] Melting point determination is also a useful indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.[6]
Q3: What are some common impurities encountered during the synthesis of this compound derivatives?
A3: Common impurities can include unreacted starting materials, such as ethyl acetoacetate and hydrazine derivatives.[3][7] Side products can also form, for instance, O-acylated products may arise as impurities during C-acylation reactions.[6] In reactions with unsymmetrical starting materials, the formation of regioisomers is a possibility.[2] Additionally, colored impurities can form due to degradation or side reactions of hydrazine starting materials.[8]
Q4: Can I use distillation for the purification of these compounds?
A4: While distillation is a standard purification technique, it is generally more suitable for liquid compounds. This compound and many of its derivatives are solids at room temperature.[9][10] Therefore, recrystallization and column chromatography are typically the preferred methods. However, distillation under high vacuum has been reported for some liquid pyrazolone derivatives.[11]
Troubleshooting Guides
Recrystallization Troubleshooting
Problem 1: The compound does not crystallize from the solution upon cooling.
-
Possible Cause: The solution is not supersaturated, likely due to the use of too much solvent.[1]
-
Solution 1: Reheat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[12]
-
Solution 2: Induce crystallization by scratching the inner wall of the flask with a glass rod at the surface of the solution to create nucleation sites.[1]
-
Solution 3: Add a "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[8]
Problem 2: The yield of purified product is low.
-
Possible Cause 1: Using an excessive amount of hot solvent, which keeps more of the product dissolved in the mother liquor upon cooling.[12]
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[12]
-
Possible Cause 2: Incomplete precipitation of the product.
-
Solution 2: Ensure the solution is thoroughly cooled, for example, in an ice bath, to maximize crystal formation.[12]
-
Possible Cause 3: The chosen solvent is not ideal.
-
Solution 3: Select a solvent in which the compound is highly soluble when hot but has low solubility when cold.[12]
Problem 3: The purified crystals are colored.
-
Possible Cause: Presence of colored impurities.[8]
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities. Be aware that this may also adsorb some of the desired product, potentially reducing the yield.[12]
Problem 4: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution 1: Choose a solvent with a lower boiling point.[8]
-
Possible Cause 2: The solution is cooling too rapidly.
-
Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[12]
Column Chromatography Troubleshooting
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen eluent system does not have the optimal polarity.
-
Solution: Adjust the polarity of the eluent. This can be done by systematically varying the ratio of the solvents in the mobile phase. A common starting point for pyrazolinone derivatives is a mixture of hexane and ethyl acetate.[13]
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Problem 3: Cracking or channeling of the silica gel bed.
-
Possible Cause: Improper packing of the column.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A well-packed column is crucial for good separation.
Data Presentation
Table 1: Recrystallization Solvents for this compound and its Derivatives
| Compound/Derivative Class | Recrystallization Solvent(s) | Reference(s) |
| Substituted 3-methyl-2-pyrazolin-5-ones | Absolute ethanol | [14] |
| 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one | Methanol-acetone | [6] |
| 3-Methyl-4-(4-fluorobenzoyl)-1-phenyl-pyrazol-5-one | Ethanol | [6] |
| Benzylidene derivatives of 3-methyl-5-pyrazolone | Ethanol/ethyl acetate | [3] |
| 1-[N-Methyl-piperidyl-(4')]-3-methyl-4-n-propyl-pyrazolone-(5) | Acetone | [11] |
Table 2: TLC and Column Chromatography Parameters for Pyrazolinone Derivatives
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Reference(s) |
| C-acylated and O-acylated pyrazolones | Silica gel | 5% Methanol in Dichloromethane | Varies by derivative | [6] |
| Benzylidene derivatives of 3-methyl-5-pyrazolone | Silica gel | Ethyl acetate: Petroleum ether (4:1) | 0.60 - 0.78 | [3] |
| Phenyl- and methyl- pyrazole derivatives | Silica gel | Hexane/Ethyl acetate (19:1) | Varies by derivative | [13] |
| Trifluoromethylated spiro(isoxazolone-pyrazoline) | Silica gel | Petroleum ether/Ethyl acetate (20:1) | Varies by derivative | [15] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude pyrazolinone derivative and a small amount of the chosen solvent (refer to Table 1). Heat the mixture with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. For maximum yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, either by air-drying or in a desiccator under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased throughout the separation to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. 3-Methyl-1-phenyl-2-pyrazolin-5-one, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones | MDPI [mdpi.com]
troubleshooting low yield in the synthesis of pyrazolone-based compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolone-based compounds, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of consistently low yields in my pyrazolone synthesis?
Low yields in pyrazolone synthesis can arise from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions and purification challenges.[1][2] Key areas to investigate include:
-
Purity of Starting Materials: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is crucial.[1] Impurities can lead to unwanted side reactions, which not only reduce the yield of the desired product but also complicate the purification process.[1][3] Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that significantly influence the reaction outcome.[1] Each of these may require optimization to achieve a higher yield.[1][2]
-
Incomplete Reactions: The reaction may not be proceeding to completion. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the starting materials have been fully consumed.[2]
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Side Reactions and Byproduct Formation: The formation of undesired side products is a common reason for low yields.[2] In the Knorr synthesis, for example, intermediates like hydroxylpyrazolidine or di-addition products can form.[2]
-
Product Degradation: The synthesized pyrazolone may be unstable under the reaction or workup conditions.[2]
-
Losses During Purification: A significant amount of the product can be lost during purification steps such as recrystallization or column chromatography.[2]
Q2: How can I optimize the reaction conditions to improve the yield?
Optimizing reaction conditions is a critical step in troubleshooting low yields. A systematic approach to adjusting parameters can lead to significant improvements.
-
Stoichiometry: Carefully control the stoichiometry of your reactants.[2] In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion.[1]
-
Temperature: For many condensation reactions, heating is necessary.[2] Consider refluxing the reaction mixture.[2] Microwave-assisted synthesis has also been shown to be an effective method for improving yields and reducing reaction times.[2]
-
Solvent: The choice of solvent can influence the reaction pathway and minimize side product formation.[2] Common solvents for pyrazolone synthesis include ethanol and acetic acid.[1][4] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to give better results than polar protic solvents in some cases, especially when using aryl hydrazine hydrochlorides.[5]
-
Catalyst: The choice and amount of an acid or base catalyst can be critical.[2] For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid or a mineral acid) are often used.[2] In some instances, Lewis acids or other catalysts like nano-ZnO have been demonstrated to improve yields.[2][6] If you are using a hydrazine salt, the addition of a mild base such as sodium acetate may be beneficial.[1]
Below is a table summarizing the effect of various reaction parameters on pyrazole synthesis yield.
| Parameter | Effect on Yield | Troubleshooting Suggestion |
| Temperature | Can be too low for the reaction to proceed efficiently or too high, leading to degradation. | Increase the temperature or consider refluxing the reaction mixture.[2] If degradation is suspected, try running the reaction at a lower temperature.[2] |
| Reaction Time | Insufficient time can lead to an incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure all starting materials are consumed.[2] |
| Solvent | The solvent can affect reactant solubility and the reaction pathway. | Experiment with different solvents to minimize side product formation.[2] |
| Catalyst | The type and amount of catalyst can be crucial for the reaction to proceed. | For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid is often employed.[2] |
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Here are some strategies to improve regioselectivity:
-
Solvent Choice: The choice of solvent can influence which regioisomer is favored. For example, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can provide better results than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[5]
-
pH Control: The pH of the reaction mixture can play a role in directing the reaction towards a specific isomer. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
Q4: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a clean product?
Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1] The reaction mixture can also become acidic, which may promote the formation of colored byproducts.[1]
To address this issue:
-
Addition of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification Techniques: Activated carbon treatment of the reaction mixture can help remove some of these colored impurities.[1] Recrystallization is also an effective method for purification.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in pyrazolone synthesis.
Caption: A logical workflow for troubleshooting low yield in pyrazolone synthesis.
Experimental Protocols
General Procedure for the Synthesis of 3-Methyl-5-pyrazolone
This protocol is a modified version of a standard procedure for the synthesis of 3-methyl-5-pyrazolone.[7]
-
Reaction Setup: In a 250 mL round-bottom flask, add 100 mmol of ethyl acetoacetate.
-
Addition of Hydrazine: While stirring continuously, slowly add a solution of 100 mmol of hydrazine hydrate in 40 mL of absolute ethanol dropwise.
-
Temperature Control: Maintain the temperature of the reaction mixture at 60°C.
-
Reaction Time: Continue stirring the mixture for 1 hour.
-
Isolation: After 1 hour, cool the reaction mixture in an ice bath to precipitate the solid product.
-
Purification: Filter the solid product, wash it with cold ethanol, and then recrystallize it to obtain pure 3-methyl-5-pyrazolone.[7]
Experimental Workflow for Knorr Pyrazole Synthesis
The following diagram outlines the general experimental workflow for a Knorr pyrazole synthesis.
Caption: A general experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. jmchemsci.com [jmchemsci.com]
Technical Support Center: Stability of 3-Methyl-3-pyrazolin-5-one in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-3-pyrazolin-5-one. The information provided is intended to assist in designing and troubleshooting experiments related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Degradation is often accelerated under harsh conditions such as high temperatures, extreme pH values, and exposure to UV light. The presence of tautomeric forms (CH, NH, and OH) can also influence its reactivity and stability in different solvents.[1][2][3]
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, studies on the closely related compound, 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone), indicate that pH plays a crucial role in stability. For edaravone, the rate of oxidation increases with increasing pH, suggesting the anionic form is more susceptible to degradation.[4] Therefore, it is advisable to control the pH of your this compound solutions, with neutral to slightly acidic conditions potentially offering greater stability.
Q3: What are the potential degradation products of this compound?
A3: Based on studies of analogous pyrazolone structures, oxidative degradation is a likely pathway. For instance, the oxidation of 3-methyl-1-phenyl-2-pyrazolin-5-one yields products such as a dione derivative and a butanoic acid derivative resulting from hydrolysis of the dione.[4] It is plausible that this compound could follow a similar oxidative degradation pathway.
Q4: How can I improve the stability of my this compound solution?
A4: To enhance the stability of your solution, consider the following strategies:
-
pH Control: Maintain a neutral or slightly acidic pH.
-
Temperature Control: Store solutions at recommended low temperatures and avoid repeated freeze-thaw cycles.
-
Light Protection: Protect the solution from light by using amber vials or by working in a dark environment.
-
Inert Atmosphere: For solutions sensitive to oxidation, purging with an inert gas like nitrogen or argon can be beneficial.
-
Use of Antioxidants: The addition of antioxidants could potentially mitigate oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Confirm the identity of the new peaks using mass spectrometry. 2. Review solution preparation and storage conditions (pH, temperature, light exposure). 3. Perform a forced degradation study to intentionally generate and identify degradation products. |
| Loss of compound concentration over time | Instability under storage conditions. | 1. Re-evaluate storage conditions. Store at a lower temperature and protect from light. 2. Analyze the stability at different pH values to find the optimal range. 3. Consider the use of a co-solvent or a different buffer system. |
| Color change in the solution | Formation of colored degradation products, possibly due to oxidation or photodegradation. | 1. Immediately analyze the solution by HPLC-UV/Vis to check for new absorbing species. 2. Store a control sample in the dark and at low temperature to compare. 3. If oxidation is suspected, prepare fresh solutions and handle them under an inert atmosphere. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To generate degradation products under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
Mass spectrometer (optional, for identification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and the formation of any new peaks.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Typical Starting Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range with a PDA detector to identify peaks from degradation products.
-
Injection Volume: 10-20 µL.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the method's specificity.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Technical Support Center: 3-Methyl-3-pyrazolin-5-one Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 3-Methyl-3-pyrazolin-5-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production of this compound, particularly when transitioning from laboratory to pilot or industrial scale.
| Problem ID | Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| P-01 | Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of by-products due to incorrect stoichiometry or temperature fluctuations.[1] 3. Poor Mixing: Inadequate agitation leading to localized concentration gradients. 4. Product Loss During Work-up: Sub-optimal extraction or crystallization procedures. | 1. Optimize Reaction Conditions: Monitor reaction progress via TLC or LC-MS to ensure complete consumption of starting materials. Consider a slight excess of the hydrazine reactant to drive the reaction to completion.[1] 2. Temperature Control: Implement precise temperature control, especially during exothermic additions.[2] Utilize jacketed reactors for efficient heat exchange. 3. Improve Agitation: Use appropriate impeller designs and agitation speeds to ensure homogeneity. 4. Refine Work-up: Optimize solvent choice and volumes for extraction. For crystallization, control cooling rates to maximize recovery. |
| P-02 | Product Discoloration (Yellowing) | 1. Impure Starting Materials: Contaminants in hydrazine or ethyl acetoacetate.[1] 2. Oxidative Processes: Air exposure at elevated temperatures.[1] 3. Acid-Promoted By-products: Acidic conditions can lead to the formation of colored impurities.[1] | 1. Purify Reactants: Use freshly distilled or high-purity starting materials. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. pH Control: Maintain the recommended pH range during the reaction.[3] The use of a mild base like sodium acetate can neutralize acidity.[1] 4. Purification: Employ recrystallization or activated carbon treatment to remove colored impurities.[1][3] |
| P-03 | Difficulty in Product Isolation/Filtration | 1. Fine Particle Size: Rapid crystallization leading to small, difficult-to-filter crystals. 2. Oily Product: Incomplete reaction or presence of impurities preventing crystallization. | 1. Controlled Crystallization: Implement a controlled cooling profile during crystallization to encourage the growth of larger crystals. 2. Solvent Selection: Experiment with different solvent systems for recrystallization to achieve a crystalline solid. 3. Purity Check: Analyze the crude product for unreacted starting materials or by-products that may inhibit crystallization. |
| P-04 | Exothermic Runaway Reaction | 1. Poor Heat Dissipation: Inadequate cooling capacity for the reactor size. The surface-area-to-volume ratio decreases on scale-up, hindering heat transfer.[2][4] 2. Rapid Reagent Addition: Adding reactants too quickly can lead to a rapid accumulation of heat. | 1. Scale-Up Cautiously: Perform heat-flow calorimetry studies to understand the reaction exotherm before scaling up. 2. Controlled Addition: Add reagents subsurface and at a controlled rate, with continuous monitoring of the internal temperature. 3. Emergency Cooling: Ensure an adequate emergency cooling system is in place. |
| P-05 | Formation of Regioisomers | 1. Use of Unsymmetrical Starting Materials: Reaction of unsymmetrical dicarbonyl compounds with substituted hydrazines can lead to different isomers.[1] | 1. Reaction Condition Optimization: Varying the solvent and pH can influence the regioselectivity. Acidic conditions might favor one isomer, while basic conditions could favor another.[1] 2. Steric Hindrance: The steric bulk of substituents on the hydrazine or dicarbonyl compound can direct the reaction towards a single regioisomer.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns include:
-
Handling of Hydrazine: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.[5]
-
Exothermic Reactions: The condensation reaction is exothermic and can lead to a runaway reaction if not properly controlled, especially in large reactors where heat dissipation is less efficient.[2]
-
Solvent Handling: The use of large volumes of flammable organic solvents requires appropriate storage, handling, and grounding to prevent fires and explosions.
Q2: How can I improve the purity of my this compound at a larger scale?
A2: To improve purity:
-
High-Purity Starting Materials: Ensure the use of high-purity ethyl acetoacetate and hydrazine.
-
Controlled Reaction Conditions: Maintain optimal temperature and pH throughout the reaction to minimize by-product formation.[3]
-
Effective Purification: Recrystallization is a common and effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol, ethanol/water mixtures) to find the most effective one for removing specific impurities.[6] The use of activated carbon can also help in removing colored impurities.[1]
Q3: What impact does the choice of solvent have on the scale-up process?
A3: The solvent plays a crucial role in:
-
Reaction Rate and Yield: The polarity of the solvent can influence the reaction kinetics.
-
Product Solubility and Crystallization: The solvent system used for reaction and purification will determine the product's solubility, which is critical for achieving good recovery during crystallization.
-
Process Safety: The boiling point, flash point, and toxicity of the solvent are important safety considerations.
-
Environmental Impact and Cost: The volume of solvent used increases significantly on scale-up, making solvent recovery and recycling an important economic and environmental consideration.
Q4: Is flow chemistry a viable option for the production of pyrazolones to overcome scale-up challenges?
A4: Yes, flow chemistry offers several advantages for pyrazolone synthesis, especially at scale. It provides superior control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and better product consistency. The enhanced heat and mass transfer in flow reactors can effectively manage exothermic reactions and reduce the formation of by-products.[7]
Experimental Protocols
Synthesis of this compound (Lab Scale)
This protocol is based on the Knorr pyrazole synthesis.[5]
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate and hydrazine hydrate (a slight excess of hydrazine hydrate may be used).[5]
-
Add ethanol as a solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.[5]
-
Heat the reaction mixture to reflux (approximately 100°C) with constant stirring for 1-2 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.[5]
-
Dry the product in a vacuum oven.
-
For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Reaction Conditions and Yields for Pyrazolone Synthesis
| Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate, Hydrazine hydrate | Ethanol | Acetic Acid | Reflux (~100) | 1-2 | Not specified | [5] |
| Ethyl acetoacetate, Phenylhydrazine | Methanol | Hydrochloric Acid | 50-55 | 2 | ~97.6 | [3] |
| Ethyl acetoacetate, Hydrazine hydrate | Ethanol | None specified | 60 | 1 | Not specified | [6] |
| Phenylhydrazine, Methyl acetoacetate | Methanol | Hydrochloric Acid | 40-90 | 1-6 | High | [3] |
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound from Ethyl Acetoacetate and Hydrazine.
Troubleshooting Workflow for Low Yield in Scale-Up
Caption: A logical workflow for troubleshooting low yields in scale-up production.
References
- 1. benchchem.com [benchchem.com]
- 2. inpressco.com [inpressco.com]
- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: HPLC Analysis of Pyrazolone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of pyrazolone derivatives, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing issues when analyzing pyrazolone derivatives.
Question: My pyrazolone derivative peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for pyrazolone derivatives, which are often basic in nature, typically arises from a few key issues. The following troubleshooting workflow can help you identify and resolve the problem.
Step 1: Investigate Secondary Silanol Interactions
Secondary interactions between the basic pyrazolone analyte and acidic residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[2] For pyrazolone derivatives, a mobile phase pH of around 2.5 to 3.5 is often effective. The addition of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is a common strategy to achieve and maintain a low pH.[3][4][5]
-
Solution 2: Use an End-Capped Column. Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[6] If you are not already using one, switching to a well-end-capped C18 or a polar-embedded column can significantly improve peak shape.
-
Solution 3: Employ Mobile Phase Additives. Adding a small concentration of a basic modifier, such as triethylamine (TEA), can compete with the pyrazolone analyte for active silanol sites, effectively masking them and improving peak symmetry.
Step 2: Evaluate Mobile Phase and Sample Compatibility
The composition of your mobile phase and the solvent used to dissolve your sample can significantly impact peak shape.
-
Solution 1: Optimize Mobile Phase Strength. If the mobile phase is too weak, the analyte may interact too strongly with the stationary phase, leading to tailing. A modest increase in the organic solvent (e.g., acetonitrile or methanol) concentration can sometimes improve peak shape.[7]
-
Solution 2: Ensure Sample Solvent Compatibility. Ideally, your sample should be dissolved in the mobile phase itself. If a stronger solvent is used for the sample, it can cause peak distortion, including tailing. If you must use a different solvent, ensure it is as weak as possible while still maintaining sample solubility.
Step 3: Check for Column Overload
Injecting too much sample onto the column can saturate the stationary phase, leading to peak tailing.
-
Solution: Reduce Sample Concentration or Injection Volume. To test for column overload, dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. Reduce the sample concentration or the injection volume accordingly.
Step 4: Assess System and Column Health
Physical problems with the HPLC system or the column itself can also manifest as peak tailing.
-
Solution 1: Minimize Extra-Column Volume. Excessive tubing length, large-diameter tubing, or poorly made connections can contribute to band broadening and peak tailing. Ensure that all tubing is as short as possible and that all fittings are properly tightened.
-
Solution 2: Check for Column Voids or Contamination. A void at the head of the column or contamination of the inlet frit can disrupt the sample band and cause tailing. Reversing and flushing the column (if the manufacturer's instructions permit) may resolve contamination. If a void is suspected, the column will likely need to be replaced. Using a guard column can help protect the analytical column from contamination.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing pyrazolone derivatives to avoid peak tailing?
A1: For basic compounds like many pyrazolone derivatives, a low mobile phase pH is generally recommended to minimize secondary interactions with silanol groups on the stationary phase. A pH in the range of 2.5 to 3.5 is a good starting point.[2] This is often achieved by adding a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the aqueous component of the mobile phase.[3][4][5]
Q2: Can the choice of organic solvent in the mobile phase affect peak tailing for pyrazolone derivatives?
A2: Yes, the choice between common reversed-phase organic solvents like acetonitrile and methanol can influence peak shape. Methanol is a more polar and protic solvent, which can sometimes help to mask residual silanol groups and reduce tailing for basic compounds.[7] If you are observing tailing with acetonitrile, it may be worthwhile to try a method with methanol.
Q3: How do I know if I am overloading the column?
A3: A simple diagnostic test for column overload is to perform a serial dilution of your sample. If you inject a 10-fold dilution of your sample and the peak asymmetry improves significantly, it is a strong indication that you were overloading the column.
Q4: What type of HPLC column is best suited for the analysis of pyrazolone derivatives?
A4: A high-quality, end-capped C18 column is a good starting point for the analysis of pyrazolone derivatives.[3][4][5] For particularly basic pyrazolones that still exhibit tailing on a standard C18 column, a polar-embedded C18 column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) might provide better peak shape.
Q5: Can temperature affect peak tailing?
A5: Yes, column temperature can influence peak shape. Increasing the column temperature generally reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper, more symmetrical peaks. However, be mindful of the thermal stability of your pyrazolone derivative. A modest increase in temperature, for example, to 30-40 °C, may be beneficial.
Data Presentation
The following tables provide illustrative data on how different experimental parameters can affect the peak shape of a pyrazolone derivative. The asymmetry factor (As) is used to quantify peak tailing, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.0 indicate increasing tailing.
Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.5 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 3.5 | 1.2 | Minor Tailing |
| 2.5 | 1.0 | Symmetrical |
| Note: This data is representative of the typical behavior of a basic compound on a C18 column and serves to illustrate the principle. |
Table 2: Illustrative Comparison of Column Types on Peak Asymmetry
| Column Type | Stationary Phase | Asymmetry Factor (As) | Peak Shape |
| Standard C18 | Octadecylsilane | 1.9 | Moderate Tailing |
| End-Capped C18 | Octadecylsilane with end-capping | 1.1 | Nearly Symmetrical |
| Polar-Embedded C18 | Polar group embedded in alkyl chain | 1.0 | Symmetrical |
| Note: This data is representative and illustrates the potential improvement in peak shape with different column technologies for a basic analyte at a mid-range mobile phase pH. |
Experimental Protocols
Protocol 1: HPLC Method for a Pyrazoline Derivative with Good Peak Shape
This protocol is based on a validated method for a pyrazoline derivative that achieved good peak shape.[3][4][5]
-
Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Trifluoroacetic acid in Water : Methanol (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5.0 µL
-
Detection: UV at 206 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the chemical interactions that can lead to this issue.
Caption: A flowchart illustrating the systematic approach to troubleshooting peak tailing.
Caption: Diagram showing desired vs. undesired interactions leading to peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijcpa.in [ijcpa.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Solvent Systems for Recrystallization of Pyrazolones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazolones via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective solvents for recrystallizing pyrazolone and its derivatives?
A1: The choice of solvent is critical and is highly dependent on the specific polarity and substituents of the pyrazolone derivative. However, several solvents and systems are generally effective:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, and ethyl acetate are frequently used for recrystallizing pyrazolone derivatives.[1][2][3][4] Pyrazole itself can be crystallized from solvents like petroleum ether, cyclohexane, or water.[1]
-
Mixed Solvent Systems: A widely used and effective technique involves dissolving the pyrazolone in a "good" solvent (one in which it is highly soluble) at an elevated temperature, followed by the addition of a hot "anti-solvent" (one in which it is poorly soluble) until the solution becomes turbid.[1][5] Common combinations include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1][5]
Q2: My pyrazolone compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution as a liquid because the solution temperature is above the compound's melting point.[1][6] This is a common issue, especially with impure compounds or when using mixed solvents.[7][8] Here are several strategies to resolve this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution. This lowers the saturation point, allowing crystallization to begin at a temperature below the compound's melting point.[1][6]
-
Slow Down Cooling: Allow the solution to cool as gradually as possible. Using an insulated container or letting the hot plate cool down slowly can promote the formation of crystals over oil.[1][7]
-
Change the Solvent System: Experiment with a different solvent or a different anti-solvent. A solvent with a lower boiling point may be beneficial.[1][9]
-
Use a Seed Crystal: If available, add a small, pure crystal of the pyrazolone to the cooled, supersaturated solution to induce crystallization.[1][9]
Q3: The yield of my recrystallized pyrazolone is very low. How can I improve it?
A3: A low yield can result from several factors.[1] Consider these optimization steps:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to completely dissolve the crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[1]
-
Ensure Thorough Cooling: Cool the solution in an ice bath for at least 20-30 minutes after it has reached room temperature to maximize the precipitation of the crystals.[1]
-
Select the Right Solvent: The ideal solvent is one that dissolves the pyrazolone compound when hot but has very low solubility for it when cold.[1] If the compound remains highly soluble at low temperatures, significant product loss will occur.
Q4: How can I remove colored impurities during the recrystallization of my pyrazolone?
A4: Colored impurities can often be effectively removed by adding a small quantity of activated charcoal to the hot solution before the filtration step.[1] The charcoal adsorbs the colored compounds. However, use charcoal judiciously, as it can also adsorb some of the desired product, which may slightly reduce the overall yield.[1][6]
Q5: No crystals are forming even after the solution has cooled completely. What is the problem?
A5: This typically indicates that the solution is not supersaturated.[7] Here are some remedies:
-
Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[1][7]
-
Add a Seed Crystal: Introduce a pure crystal of the compound to initiate crystallization.[7]
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Reduce Solvent Volume: The most common cause is using too much solvent.[7] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[1]
Troubleshooting Guide
This guide provides a quick reference for common issues encountered during the recrystallization of pyrazolones.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | Solution temperature is above the compound's melting point.[6] / High impurity level.[8] / Cooling is too rapid. | Add more of the "good" solvent.[6] / Re-heat the solution and allow it to cool much more slowly.[7] / Try a different solvent system.[1] |
| Low Crystal Yield | Too much solvent was used.[6] / Incomplete precipitation due to insufficient cooling.[1] / The chosen solvent is too good at dissolving the compound even when cold. | Use the minimum amount of hot solvent necessary for dissolution.[1] / Cool the flask in an ice bath to maximize precipitation.[1] / Re-evaluate the solvent system. |
| No Crystals Form | The solution is not supersaturated (too much solvent).[7] / Lack of nucleation sites. | Boil off a portion of the solvent to concentrate the solution and re-cool.[1] / Scratch the inner surface of the flask with a glass rod or add a seed crystal.[7] |
| Crystallization is Too Fast | The solution is too concentrated or cooled too quickly, trapping impurities.[6] | Add a small amount of additional hot solvent to slightly decrease saturation.[6] / Ensure the solution cools slowly at room temperature before moving to an ice bath.[1] |
| Crystals are Impure | Insoluble impurities were not removed. / Soluble impurities were trapped in the crystal lattice due to rapid cooling.[6] | Perform a hot filtration step to remove insoluble materials.[1] / Wash the collected crystals with a small amount of cold recrystallization solvent.[1] / Perform a second recrystallization.[1] |
| Colored Impurities Present | Presence of highly conjugated, colored byproducts. | Add a small amount of activated charcoal to the hot solution and filter it before cooling.[1] |
Data Presentation: Solvent Selection Starting Point
The selection of an appropriate solvent is the most critical step in a successful recrystallization. The ideal solvent should exhibit high solubility for the pyrazolone at high temperatures and low solubility at low temperatures. The following table summarizes common solvents and their general applicability.
| Solvent/System | Type | Polarity | Best For | Notes |
| Ethanol | Protic | High | General purpose for many pyrazolone derivatives.[2][3] | Often used in mixed systems with water.[1] |
| Methanol | Protic | High | Polar pyrazolones.[5] | Similar to ethanol but more volatile. |
| Isopropanol | Protic | Medium | General purpose.[5][10] | Less polar than ethanol. |
| Acetone | Aprotic | Medium | General purpose.[4][10] | Often used in mixed systems with hexane.[1] |
| Ethyl Acetate | Aprotic | Medium | Less polar pyrazolones.[4][11] | Can be used in mixed systems with hexane.[1] |
| Ethanol / Water | Mixed Protic | High | Polar pyrazolone derivatives that are very soluble in ethanol.[1][5] | Water acts as the anti-solvent. |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low-Medium | Non-polar to moderately polar pyrazolones.[1] | Hexane acts as the anti-solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a significant temperature-dependent solubility for the pyrazolone is identified.
-
Dissolution: Place the crude pyrazolone compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate, stirring continuously, until the solvent begins to boil. Add more solvent dropwise until the pyrazolone just completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1] This step prevents premature crystallization.
-
Cooling: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently place the flask in an ice bath for at least 20-30 minutes.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities on the crystal surfaces.[1]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is effective when no single solvent is ideal. It utilizes a pair of miscible solvents: one in which the pyrazolone is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent").
-
Dissolution: Dissolve the crude pyrazolone in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).[1] This indicates the saturation point has been reached.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.[1]
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol. Wash the crystals with a cold mixture of the two solvents used.
Mandatory Visualizations
Caption: General experimental workflow for pyrazolone recrystallization.
Caption: Troubleshooting workflow for when a compound "oils out".
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. reddit.com [reddit.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. jmchemsci.com [jmchemsci.com]
Technical Support Center: Storage and Handling of 3-Methyl-3-pyrazolin-5-one
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 3-Methyl-3-pyrazolin-5-one during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of the compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For aqueous solutions, adjusting the pH to a slightly acidic range (e.g., pH 3.0-4.5) and deoxygenating the solvent can enhance stability.[1]
Q2: What are the primary causes of this compound degradation?
A2: The main factors that can lead to the degradation of this compound are exposure to light, heat, moisture, and strong oxidizing agents.[1] In aqueous solutions, pH and the presence of dissolved oxygen are critical factors.[1] The molecule is particularly susceptible to oxidation, which can be accelerated by elevated temperatures and neutral or alkaline pH.[1]
Q3: I've observed a discoloration in my this compound sample. What does this indicate?
A3: Discoloration, such as a yellowish or brownish tint, is a visual indicator of degradation, likely due to oxidation.[1] It is recommended to discard the discolored sample and use a fresh, properly stored batch for your experiments to ensure data accuracy.
Q4: Can I store solutions of this compound, and if so, for how long?
A4: While it is always best to prepare solutions fresh, if storage is necessary, they should be protected from light and stored at refrigerated temperatures. The stability of the solution will depend on the solvent, pH, and concentration. For critical applications, it is advisable to perform a stability study under your specific storage conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Review your sample preparation and storage procedures. Ensure solutions are freshly prepared, protected from light, and made with high-purity, deoxygenated solvents if possible. Compare the retention times of the unknown peaks with those of known degradation products if analytical standards are available. |
| Loss of compound potency or inconsistent experimental results | Significant degradation of the stored compound. | Verify the storage conditions (temperature, light exposure, container seal). Consider performing a purity analysis (e.g., via HPLC) on your stored material. If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage conditions. |
| Precipitate formation in aqueous solution | Formation of insoluble degradation products, such as dimers or trimers.[1] | This indicates significant degradation. The solution should be discarded. When preparing new solutions, consider using co-solvents or adjusting the pH to the optimal range for stability. |
Degradation Pathways and Products
Forced degradation studies on the closely related compound edaravone (1-phenyl-3-methyl-5-pyrazolone) have identified several degradation pathways, primarily driven by oxidation, hydrolysis, and thermal stress.
Oxidative Degradation
Oxidation is a major degradation pathway for pyrazolone derivatives. The reaction can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The pyrazolone ring is susceptible to oxidation, which can lead to the formation of various oxidized species and even ring-opening products.[2]
Hydrolytic Degradation
Under acidic or basic conditions, the pyrazolone ring can undergo hydrolysis, although it is generally considered relatively stable.[3] Extreme pH and high temperatures can facilitate the cleavage of the amide bond within the ring.
Thermal Degradation
Elevated temperatures can accelerate both oxidative and hydrolytic degradation. Thermal stress can also lead to the formation of dimers and other condensation products.[4][5]
Photodegradation
Exposure to UV light can induce photolytic degradation, leading to the formation of radicals and subsequent degradation products.[1] However, some studies suggest that edaravone is relatively stable under photolytic conditions.[6]
Known Degradation Products of Edaravone (a close analog):
-
Edaravone Degradation Product-1
-
Edaravone Degradation Product-2[7]
-
Edaravone Degradation Product-9[7]
-
Edaravone impurity – 6[7]
-
4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (a thermal degradation product)[4][5]
-
3-hydroxy-dihydro-thiazolo[1-(2-methyl-buta-1,3dienyl)-1-phenylhydrazine]5-one (a thermal degradation product)[4][5]
Quantitative Data from Forced Degradation Studies
The following table summarizes the conditions and extent of degradation observed in forced degradation studies of edaravone.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation |
| Acidic Hydrolysis | 0.05 N HCl | 45 minutes | 70°C | Significant |
| Basic Hydrolysis | 0.2 N NaOH | 45 minutes | 70°C | Significant |
| Oxidative | 3% H₂O₂ | 2 hours | 80°C | Significant |
| Thermal | Dry Heat | - | - | Stable |
| Photolytic | UV-Visible light | - | - | Stable |
Data compiled from a study on edaravone.[8]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate buffer, pH 5.8) and an organic solvent (e.g., acetonitrile and/or methanol).
-
Flow Rate: 0.8 - 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 244 nm).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 10-20 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution.
-
Sample Solution: Dissolve the this compound sample to be tested in the same solvent as the standard to achieve a similar concentration.
3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Examine the chromatogram for any additional peaks, which may represent impurities or degradation products.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2-8 hours). Cool and neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N NaOH. Heat at 60-80°C for a specified time. Cool and neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined duration.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
For further characterization of degradation products, techniques like LC-MS/MS and NMR can be employed.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Logical troubleshooting guide for degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Edaravone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. chemmethod.com [chemmethod.com]
Technical Support Center: Strategies for Regioselective Pyrazolone Functionalization
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals engaged in the regioselective functionalization of pyrazolones.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Poor Regioselectivity in N-Alkylation of Unsymmetrical Pyrazolones
-
Question: My N-alkylation reaction on an unsymmetrical pyrazolone is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in the N-alkylation of pyrazolones is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[1] The outcome is often influenced by a delicate balance of steric and electronic factors, as well as reaction conditions. Here are several strategies to enhance selectivity:
-
Choice of Base and Counterion: The nature of the base and its corresponding counterion can significantly influence the site of alkylation.[1] Harder cations (like Li+) tend to coordinate with the harder nitrogen atom (often N1), while softer cations (like K+ or Cs+) may favor the softer nitrogen atom. Using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain cases.[1]
-
Solvent Effects: The solvent plays a crucial role in solvating the pyrazolate anion and the electrophile. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[2] This is attributed to the ability of these solvents to form specific hydrogen bonds, thereby differentiating the two nitrogen atoms.
-
Steric Hindrance: The steric bulk of both the substituent on the pyrazolone ring and the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom. If possible, modifying the substrate or the electrophile to introduce steric bulk can be an effective strategy.
-
Protecting Groups: In more complex syntheses, a protecting group can be used to block one of the nitrogen atoms. After functionalizing the other nitrogen, the protecting group can be removed.
-
Issue 2: Difficulty in Achieving C4-Functionalization
-
Question: I am trying to introduce a substituent at the C4 position of the pyrazolone ring, but I am getting reactions at the nitrogen or other carbon atoms. What methods can I use for selective C4-functionalization?
-
Answer: The C4 position of pyrazolones can be less reactive than the nitrogen atoms or the C5 position. However, several strategies can be employed to achieve selective C4-functionalization:
-
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles, including pyrazolones, at the C4 position. The resulting 4-formylpyrazolone is a versatile intermediate for further transformations.
-
Electrophilic Substitution: For pyrazolones with activating groups, direct electrophilic substitution at the C4 position is possible.[3] Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. The success of this approach is highly dependent on the substrate's electronic properties.
-
Directed C-H Activation: The use of a directing group is a powerful strategy for the regioselective functionalization of C-H bonds.[4][5] A directing group, attached to the N1 position, can coordinate to a transition metal catalyst (e.g., palladium or rhodium) and direct the activation and subsequent functionalization to the C5 position. While less common for C4, careful design of the directing group and substrate could potentially achieve C4 selectivity.
-
Multicomponent Reactions: Certain multicomponent reactions can be designed to construct the pyrazolone ring with a desired substituent already in place at the C4 position.[6] This approach avoids the need for post-synthesis functionalization.
-
Issue 3: Controlling Regioselectivity in Pyrazole Ring Formation
-
Question: During the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a substituted hydrazine, I am obtaining a mixture of regioisomers. How can I control the regiochemistry of the cyclization?
-
Answer: The condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a common route to pyrazoles, but it often yields a mixture of regioisomers. The regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by which nitrogen of the hydrazine.
-
Solvent Choice: As with N-alkylation, the use of fluorinated alcohols like TFE and HFIP can significantly improve the regioselectivity of pyrazole formation.[2] These solvents can modulate the reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine.
-
pH Control: The pH of the reaction medium can influence the site of initial attack. Acidic conditions can protonate the hydrazine, altering its nucleophilicity, while basic conditions can deprotonate the dicarbonyl compound to form an enolate. Careful control of pH can therefore favor one reaction pathway over the other.
-
Use of Pre-functionalized Substrates: Instead of a 1,3-dicarbonyl, using a β-alkoxyvinyl ketone or a similar precursor where one of the carbonyls is masked or modified can enforce a specific regiochemical outcome.
-
Data Presentation: Quantitative Analysis of Regioselectivity
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine [2]
| Solvent | Ratio of Regioisomers (5-furyl : 3-furyl) | Total Yield (%) |
| Ethanol (EtOH) | 36 : 64 | 99 |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 99 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 98 |
Table 2: Influence of Base on the N-Alkylation of 3(5)-Trifluoromethyl-5(3)-phenylpyrazole with Ethyl Bromoacetate
| Base | Solvent | N1/N2 Ratio | Total Yield (%) |
| K₂CO₃ | Acetonitrile | Mixture of isomers | >90 |
| NaH | DMF | >95:5 (N1 favored) | 85 |
| Cs₂CO₃ | Acetonitrile | Mixture of isomers | >90 |
Note: Data is compiled and representative of typical results found in the literature. Actual results may vary based on specific substrates and conditions.
Experimental Protocols
Protocol 1: Regioselective N-Alkylation of a Pyrazole using Sodium Hydride
This protocol describes a general procedure for the regioselective N1-alkylation of a pyrazole using sodium hydride as the base.
-
Materials:
-
Substituted pyrazole (1.0 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Alkylating agent (e.g., ethyl bromoacetate) (1.1 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted pyrazole (1.0 mmol).
-
Add anhydrous DMF (5 mL) and cool the mixture to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 mmol) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Alcohols [2]
This protocol details a procedure for the Knorr condensation with improved regioselectivity using HFIP as the solvent.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the HFIP under reduced pressure. Note: HFIP is volatile and should be handled in a well-ventilated fume hood.
-
Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
-
Visualized Workflows and Mechanisms
Caption: Decision tree for selecting a strategy for regioselective pyrazolone functionalization.
Caption: Experimental workflow for optimizing N-alkylation regioselectivity.
Caption: Simplified mechanism for directing group-assisted C-H activation.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Synthesis of 3-Methyl-3-pyrazolin-5-one: A Comparative Analysis of Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Methyl-3-pyrazolin-5-one, a crucial building block in the pharmaceutical and dye industries, can be synthesized through various routes. This guide provides a comparative analysis of the most common synthetic pathways, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
The primary and most traditional method for synthesizing this compound involves the condensation reaction of a β-keto ester, typically ethyl acetoacetate, with hydrazine hydrate.[1][2][3][4][5][6] Variations of this method include the use of different solvents, catalysts, and reaction conditions, which can influence the reaction yield and purity of the final product. An alternative approach utilizes diketene as a starting material, reacting it with a hydrazine derivative.[7] More recently, "green" synthesis methodologies have been explored, employing aqueous media and catalysts like ZnO nanoparticles or sodium lactate to create more environmentally friendly processes.[8][9]
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, reaction time, cost, and environmental impact. The following table summarizes the quantitative data from various reported methods for the synthesis of this compound and its derivatives.
| Starting Materials | Reagents/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate, Hydrazine hydrate | Ethanol | 60 | 1 | 82 | [2] |
| Ethyl acetoacetate, Hydrazine hydrate | Ethanol | 80 | 3 | ≥85 | [10] |
| Ethyl acetoacetate, Phenylhydrazine | - | Reflux | - | - | [11] |
| Diketene, Phenylhydrazine | - | - | - | 93 | [7] |
| Ethyl acetoacetate, Hydrazine hydrate | Absolute Ethanol | 60 | 1 | 64 | [12] |
| Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | ZnO nanoparticles/Aqueous medium | Room Temperature | - | High | [8] |
| Hydrazine hydrate, Ethyl acetoacetate, Aldehydes, Malononitrile | Sodium lactate/Aqueous ethanolic medium | Reflux | - | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the experimental protocols for two common methods of synthesizing the pyrazolone ring.
Protocol 1: Synthesis from Ethyl Acetoacetate and Hydrazine Hydrate[2]
-
In a conical flask, take 0.1 mole of ethyl acetoacetate.
-
Slowly add 0.2 mole of hydrazine hydrate in 20 ml of ethanol dropwise with constant stirring.
-
Maintain the reaction temperature at 60°C during the addition, as the reaction is exothermic. A crystalline solid will begin to form.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.
-
Cool the mixture in an ice bath to ensure complete crystallization.
-
Filter the separated solid product and wash it with ice-cold ethanol.
-
The resulting product is 3-methyl-1H-pyrazol-5(4H)-one with a reported yield of 82% and a melting point of 222-225°C.
Protocol 2: Green Synthesis using a Four-Component Reaction[8]
This protocol describes a one-pot synthesis of pyranopyrazole derivatives, which involves the in-situ formation of a pyrazolone intermediate.
-
In a reaction vessel, combine an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.
-
Add 5 mol% of ZnO nanoparticles as a catalyst.
-
Use an aqueous medium as the solvent.
-
Stir the reaction mixture at room temperature.
-
The reaction proceeds to give a high yield of the corresponding pyranopyrazole derivative in a short time.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the synthetic processes.
Caption: Knorr Pyrazole Synthesis Mechanism.
Caption: Comparative Workflow of Synthetic Routes.
References
- 1. researchwithrowan.com [researchwithrowan.com]
- 2. banglajol.info [banglajol.info]
- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. wisdomlib.org [wisdomlib.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 12. jmchemsci.com [jmchemsci.com]
A Comparative Guide to Analytical Methods for the Quantification of 3-Methyl-3-pyrazolin-5-one
This guide provides a detailed comparison of analytical methods for the quantification of 3-Methyl-3-pyrazolin-5-one (3M3P5O), a key heterocyclic compound used as a building block in the synthesis of various pharmaceutical agents.[1] Accurate and reliable quantification of this compound is critical to ensure the safety and efficacy of final drug products.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of common analytical techniques with supporting data and detailed protocols.
The validation of an analytical method ensures that it is suitable for its intended purpose, providing consistent, reliable, and accurate data.[2][3] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[3][4]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for the analysis of pyrazole derivatives.[1][5] HPLC is a precise and reliable technique for assessing the purity of drug substances, while GC-MS offers high sensitivity and selectivity for volatile and semi-volatile compounds like 3M3P5O.[1][5]
The following table summarizes the typical performance characteristics of these methods based on established validation criteria for similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Typical Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | ≥ 0.999[6] | ≥ 0.995 | ≥ 0.99[7] |
| Range | 50 - 150 µg/mL[6] | 0.1 - 100 µg/mL | 80-120% of the test concentration[7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 98-102% for drug substance assay[7] |
| Precision (% RSD) | ≤ 2.0%[6] | ≤ 5.0% | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3-5%[7] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3:1 | Signal-to-Noise Ratio ≈ 3:1 | S/N ≥ 3:1[7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≈ 10:1 | Signal-to-Noise Ratio ≈ 10:1 | S/N ≥ 10:1 with acceptable precision/accuracy[7] |
| Specificity | Demonstrated by peak purity and resolution (≥1.5) from interferences.[7] | Demonstrated by unique mass fragmentation patterns and retention time.[5] | No interference from blank, placebo, or other impurities at the analyte's retention time.[7] |
Experimental Protocols
Detailed methodologies for HPLC and GC-MS analysis are provided below. These protocols are based on methods developed for closely related pyrazole compounds and serve as a robust starting point for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate this compound from potential process-related impurities and degradation products.[1]
A. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or Formic acid (for MS compatibility) (analytical grade)[1][8]
B. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask.[1]
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.[1]
C. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm[1][6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B[1] |
| Flow Rate | 1.0 mL/min[1][6] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL[1] |
| Detector | UV at 220 nm[1] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines the steps for sample preparation and GC-MS analysis suitable for volatile compounds like this compound.[5]
A. Materials and Reagents:
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
C18 Solid-Phase Extraction (SPE) cartridges
B. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of the liquid sample, add 1 mL of dichloromethane.[5]
-
Vortex the mixture for 2 minutes.[5]
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[5]
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Dry the organic extract by passing it through a small amount of anhydrous sodium sulfate. The sample is now ready for analysis.[5]
C. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C[7] |
| Injection Mode | Split (Split ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis.[5] |
Visualizations
The following diagrams illustrate the typical workflows for analytical method validation and a standard chromatographic analysis.
Caption: General workflow for analytical method validation, from planning to final approval.[4]
Caption: A typical workflow for quantitative analysis using a chromatographic method.
References
- 1. benchchem.com [benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. ijcpa.in [ijcpa.in]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Separation of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of the Chelating Properties of 3-Methyl-3-pyrazolin-5-one Derivatives and Other Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chelating properties of 3-Methyl-3-pyrazolin-5-one derivatives against other well-established chelating agents. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance in various scientific applications, including analytical chemistry and drug development.
Introduction to this compound as a Chelating Agent
This compound and its derivatives, particularly the 4-acyl substituted analogues, are a class of versatile organic compounds that have garnered significant interest for their excellent metal-chelating capabilities. These compounds can exist in tautomeric forms, with the enol form being particularly effective in forming stable chelate rings with a variety of metal ions. Their ability to be synthetically modified allows for the fine-tuning of their chelating properties, making them promising candidates for applications ranging from solvent extraction of metals to the development of novel therapeutic agents with antimicrobial and anticancer activities.
Quantitative Comparison of Chelating Properties
The stability of a metal-ligand complex is a critical measure of its chelating strength and is quantitatively expressed by the stability constant (log K). A higher log K value indicates a more stable complex. The following tables summarize the stability constants for complexes of various 4-acyl-3-methyl-1-phenyl-5-pyrazolone derivatives and compares them with the well-known chelating agent Ethylenediaminetetraacetic acid (EDTA) and the class of β-diketones.
Note: The stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent system. The data presented here is compiled from various sources and the specific conditions are provided where available to ensure accurate interpretation.
Table 1: Stability Constants (log K) of Metal Complexes with 4-Acyl-3-methyl-1-phenyl-5-pyrazolone Derivatives
| Metal Ion | Ligand (Derivative of this compound) | log K₁ | log K₂ | Conditions |
| Mn²⁺ | 4-sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one | 7.85 | 7.05 | 30°C, 30% ethanol-water |
| Co²⁺ | 4-sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one | 8.65 | 7.95 | 30°C, 30% ethanol-water |
| Ni²⁺ | 4-sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one | 9.00 | 8.25 | 30°C, 30% ethanol-water |
| Cu²⁺ | 4-sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one | 10.10 | 9.40 | 30°C, 30% ethanol-water |
| Mn²⁺ | 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one | 8.12 | 7.21 | 30°C, 30% ethanol-water |
| Co²⁺ | 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one | 8.94 | 8.13 | 30°C, 30% ethanol-water |
| Ni²⁺ | 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one | 9.27 | 8.56 | 30°C, 30% ethanol-water |
| Cu²⁺ | 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one | 10.43 | 9.87 | 30°C, 30% ethanol-water |
Table 2: Stability Constants (log K) of Metal Complexes with EDTA
| Metal Ion | log K | Conditions |
| Mn²⁺ | 13.89 | 25°C, 0.1 M ionic strength |
| Co²⁺ | 16.45 | 25°C, 0.1 M ionic strength |
| Ni²⁺ | 18.4 | 25°C, 0.1 M ionic strength |
| Cu²⁺ | 18.78 | 25°C, 0.1 M ionic strength |
| Fe³⁺ | 25.1 | 25°C, 0.1 M ionic strength |
| Zn²⁺ | 16.5 | 25°C, 0.1 M ionic strength |
Data sourced from multiple publicly available databases.[1][2]
Table 3: Stability Constants (log β) of Metal Complexes with β-Diketones
| Ligand | Metal Ion | log β₁ | log β₂ | Solvent System |
| Acetylacetone | Cu²⁺ | 8.16 | 14.78 | 50% Dioxane-Water |
| Acetylacetone | Fe³⁺ | 11.4 | 21.3 | 50% Dioxane-Water |
| Benzoylacetone | Cu²⁺ | 8.45 | 15.35 | 50% Dioxane-Water |
Note: β values represent overall stability constants.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common experimental protocols used to determine the chelating properties of ligands.
Synthesis of 4-Acyl-3-methyl-1-phenyl-5-pyrazolone Derivatives
A general and efficient method for the synthesis of 4-acyl-3-methyl-1-phenyl-5-pyrazolone derivatives involves the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.[3]
Materials:
-
3-methyl-1-phenyl-pyrazol-5-one
-
Anhydrous 1,4-dioxane
-
Calcium hydroxide (Ca(OH)₂)
-
Appropriate 4-substituted aroyl chloride (e.g., 4-methylbenzoyl chloride)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve 3-methyl-1-phenyl-pyrazol-5-one in anhydrous dioxane with heating.
-
Add a twofold molar excess of calcium hydroxide to the solution and stir vigorously to form a suspension.
-
Cool the mixture and add the aroyl chloride dropwise.
-
Allow the reaction to proceed at room temperature for a specified time (typically 1-3 hours), monitoring the progress by thin-layer chromatography.
-
Pour the reaction mixture into a dilute HCl solution to decompose the calcium complex.
-
Filter the resulting precipitate, wash with water to remove calcium salts, and then with small portions of ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4-acyl-3-methyl-1-phenyl-5-pyrazolone.
Potentiometric Titration for Determination of Stability Constants
Potentiometric titration is a widely used method to determine the protonation constants of a ligand and the stability constants of its metal complexes in solution.[4][5]
Materials:
-
Calibrated pH meter with a combined glass electrode
-
Thermostated titration vessel
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl or HNO₃)
-
Solution of the ligand of known concentration
-
Solution of the metal salt (e.g., metal nitrate or perchlorate) of known concentration
-
Inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KNO₃ or NaClO₄)
-
Deionized water, free from CO₂
Procedure:
-
Titration of Strong Acid: Titrate a known volume of the strong acid with the standardized strong base. This allows for the determination of the accurate concentration of the base and the standard potential of the electrode.
-
Titration of Ligand: Titrate a mixture of the strong acid and the ligand solution with the strong base.
-
Titration of Metal-Ligand Mixture: Titrate a mixture of the strong acid, the ligand solution, and the metal salt solution with the strong base.
-
Data Analysis: The titration data (pH vs. volume of base added) are used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion. From these values, the protonation constants of the ligand and the stepwise stability constants (K₁, K₂, etc.) of the metal complexes are determined using computational methods, such as the Bjerrum method or specialized software.
Visualizations
Signaling Pathway Inhibition by Pyrazolone Derivatives
Several studies have indicated that pyrazolone derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[6][7][8] The chelation of essential metal ions by these compounds may play a role in their mechanism of action by disrupting metalloenzyme function within these cascades.
Caption: EGFR and PI3K/Akt/mTOR signaling pathway inhibition by pyrazolone derivatives.
Experimental Workflow for Solvent Extraction of Metal Ions
Solvent extraction is a common application for potent chelating agents like 4-acyl-3-methyl-1-phenyl-5-pyrazolone derivatives, used for the separation and purification of metals.
Caption: General workflow for the solvent extraction of metal ions using a pyrazolone-based ligand.
Conclusion
Derivatives of this compound demonstrate significant potential as chelating agents for a wide range of metal ions. While their stability constants are generally lower than those of polydentate ligands like EDTA, their synthetic versatility allows for the tailoring of their selectivity and extraction efficiency for specific applications. The data and protocols presented in this guide offer a foundation for researchers to compare and select appropriate chelating agents for their specific needs, from analytical determinations to the design of novel therapeutic compounds that target metal-dependent biological pathways. Further research into the structure-activity relationships of these pyrazolone derivatives will undoubtedly expand their utility in various scientific and industrial fields.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. graphviz.org [graphviz.org]
- 3. rsc.org [rsc.org]
- 4. hakon-art.com [hakon-art.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
A Comparative Guide to 1H and 13C NMR Spectral Interpretation for Pyrazolone Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the structural elucidation of pyrazolone derivatives. It further contrasts NMR spectroscopy with other common analytical techniques, offering supporting experimental data and detailed protocols for researchers in drug discovery and development.
Introduction to Pyrazolone Structures and NMR Analysis
Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. This core structure is the foundation for numerous pharmaceuticals, including the analgesic antipyrine and the neuroprotective agent edaravone. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of these compounds in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, researchers can deduce the precise arrangement of atoms and substituents, which is critical for understanding their chemical properties and biological activity.
¹H and ¹³C NMR Spectral Data of Pyrazolone Derivatives
The ¹H and ¹³C NMR spectra of pyrazolone derivatives are characterized by distinct signals corresponding to the protons and carbons of the heterocyclic ring and its substituents. The chemical shifts are influenced by the electronic environment of the nuclei, providing valuable information about the effects of different functional groups.
Key NMR Spectral Features of the Pyrazolone Core
The numbering of the pyrazolone ring is crucial for spectral assignment. The tautomeric forms of pyrazolones, particularly the CH, OH, and NH forms, can coexist in solution, and their equilibrium is often solvent-dependent. NMR spectroscopy is a powerful technique to distinguish between these tautomers. For instance, the geminal coupling constant (²J) between C-4 and the proton at position 3 or 5 can differentiate between the ¹H-pyrazol-5-ol (OH) and 1,2-dihydro-3H-pyrazol-3-one (NH) forms, with values of approximately 9–11 Hz for the former and 4–5 Hz for the latter[1].
Below are tabulated ¹H and ¹³C NMR data for representative pyrazolone derivatives.
Table 1: ¹H NMR Spectral Data (δ, ppm) of Selected Pyrazolone Derivatives
| Compound | Solvent | H-4 | C-CH₃ | N-CH₃ | Phenyl-H | Other Protons |
| 1-Phenyl-3-methyl-5-pyrazolone (CH-form) | CDCl₃ | 3.42 (s, 2H) | 2.18 (s, 3H) | - | 7.17 (t, 1H), 7.38 (t, 2H), 7.84 (d, 2H) | - |
| 1,3-Dimethyl-5-pyrazolone (CH-form) | CDCl₃ | 3.13 (s, 2H) | 2.04 (s, 3H) | 3.22 (s, 3H) | - | - |
| 4-Aminoantipyrine | - | - | 2.09 | - | 7.4 | NH₂: 3.81 |
| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one phenylhydrazone | DMSO | - | Pyrazolone CH₃: 1.9 (s, 3H) | - | 7.3-8.5 (m, 13H) | NH: 11.6 (s, 1H), C=N-H: 8.9 (s, 1H), Acetyl CH₃: 2.30 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (δ, ppm) of Selected Pyrazolone Derivatives
| Compound | Solvent | C-3 | C-4 | C-5 (C=O) | C-CH₃ | N-CH₃ | Phenyl-C | Other Carbons |
| Pyrazol-5-one | - | 161.0 | 89.3 | 130.1 | - | - | - | - |
| 1-Phenyl-3-methyl-5-pyrazolone (CH-form) | CDCl₃ | 156.1 | 42.6 | 170.2 | 16.6 | - | 118.4, 124.6, 128.4, 137.6 | - |
| 1,3-Dimethyl-5-pyrazolone (CH-form) | CDCl₃ | 155.6 | 41.4 | 172.3 | 16.9 | 31.0 | - | - |
| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | DMSO | - | - | 146.2 | Pyrazolone CH₃: 16.2 | - | 116.0-137.9 | C=N: 137.7, Acetyl CH₃: 14.9 |
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail for structural elucidation, other analytical techniques offer complementary information and are often used in conjunction with NMR.
Table 3: Comparison of Analytical Techniques for Pyrazolone Characterization
| Technique | Information Provided | Advantages for Pyrazolone Analysis | Limitations for Pyrazolone Analysis |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational analysis. | Unambiguous structure determination. Can distinguish between isomers and tautomers. | Lower sensitivity compared to MS. Requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. Provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity. Isomers may not be distinguishable. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C=N). | Quick and simple analysis. Good for monitoring reaction progress. | Provides limited information on the overall molecular skeleton. Spectra can be complex and overlapping. |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolone derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline corrections are performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
2D NMR Techniques for Pyrazolone Structure Elucidation
For complex pyrazolone derivatives, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous signal assignment.
-
HSQC: Correlates the chemical shifts of protons directly attached to carbons, allowing for the straightforward assignment of protonated carbons.
-
HMBC: Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.
Visualizing NMR Data Interpretation and Workflows
Logical Workflow for Pyrazolone Structure Elucidation using NMR
The following diagram illustrates a typical workflow for determining the structure of a pyrazolone derivative using NMR spectroscopy.
Signaling Pathway Diagram (Conceptual)
The following conceptual diagram illustrates the relationship between the pyrazolone core structure, its functionalization, and its potential biological activity, which is often the driving force for detailed structural analysis.
References
A Comparative Guide to the Analytical Characterization of 3-Methyl-3-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 3-Methyl-3-pyrazolin-5-one, a key heterocyclic compound. We will delve into its mass spectrometry fragmentation patterns and compare this method with alternative analytical approaches, supported by experimental data and detailed protocols.
Mass Spectrometry Fragmentation Analysis of this compound
Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful tool for the identification and structural elucidation of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification.
The fragmentation of the pyrazoline ring is a key feature in the mass spectrum. The fragmentation of substituted 1,3-diphenyl-2-pyrazolines, for instance, generally aligns with the fragmentation of the parent compound, involving the breakdown of the pyrazoline ring itself.
Below is a proposed fragmentation pathway for this compound based on established principles of mass spectrometry and the fragmentation patterns of similar pyrazolone derivatives.
Comparison of Analytical Techniques
While GC-MS is a primary technique for the analysis of this compound, other spectroscopic and chromatographic methods offer complementary information. The choice of technique depends on the specific analytical need, such as quantitative analysis, structural confirmation, or functional group identification.
| Analytical Technique | Principle | Information Obtained | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | Molecular weight and fragmentation pattern for structural elucidation and identification. | High sensitivity and selectivity; provides a unique "fingerprint" for identification. | Requires volatile and thermally stable compounds; derivatization may be necessary. |
| LC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry. | Quantitative analysis of the compound in complex matrices. | High sensitivity and specificity for quantification; suitable for non-volatile compounds. | Ion suppression effects can impact accuracy; instrumentation is more complex. |
| NMR Spectroscopy (¹H & ¹³C) | Nuclear magnetic resonance of atomic nuclei. | Detailed structural information, including connectivity of atoms and functional groups. | Provides unambiguous structure determination. | Lower sensitivity compared to MS; requires higher sample concentrations. |
| FTIR Spectroscopy | Infrared radiation absorption by molecular vibrations. | Identification of functional groups present in the molecule. | Fast and non-destructive; provides information on chemical bonding. | Provides limited structural information on its own; spectra can be complex. |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of pyrazole derivatives using GC-MS, which can be considered indicative for this compound analysis.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Experimental Protocols
GC-MS Analysis of this compound
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.
-
For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare it with a reference spectrum or interpret the fragmentation pattern to confirm the identity.
NMR Spectroscopic Analysis
A theoretical study has provided insights into the NMR spectra of 3-methyl-pyrazol-5-one.[1] Experimental data for the ¹H NMR spectrum of 3-Methyl-2-pyrazolin-5-one in DMSO-d6 shows characteristic peaks that can be used for its identification.[2]
FTIR Spectroscopic Analysis
The FTIR spectrum of 3-Methyl-5-Pyrazolone has been studied both experimentally and computationally.[3][4] The characteristic absorption bands can be used to identify the functional groups present in the molecule. For instance, a study on 3-methyl-5-pyrazolone derivatives reported N-H and C=O stretching at 3350 cm⁻¹ and 1740 cm⁻¹, respectively.[5]
This guide provides a foundational understanding of the analytical methodologies available for the characterization of this compound. For specific applications, method validation and optimization are crucial to ensure accurate and reliable results.
References
A Comparative Guide to FT-IR Analysis of Functional Groups in Pyrazolone Derivatives
This guide provides a comparative overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of pyrazolone derivatives, tailored for researchers, scientists, and drug development professionals. Pyrazolone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] FT-IR spectroscopy is a crucial analytical technique for identifying the functional groups within these molecules, providing insights into their molecular structure.[3]
Comparative Analysis of Vibrational Frequencies
The FT-IR spectra of pyrazolone derivatives are characterized by absorption bands corresponding to specific vibrational modes of their functional groups. The precise wavenumber of these bands can be influenced by the type and position of substituents on the pyrazolone ring.[1] The following table summarizes the characteristic FT-IR absorption frequencies for key functional groups found in various pyrazolone derivatives.
| Pyrazolone Derivative | Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) |
| General Pyrazolone Ring | N-H Stretch | 3400 - 3100 |
| C=O Stretch (Ring Carbonyl) | 1750 - 1650 | |
| C=N Stretch | 1635 - 1550[4] | |
| C=C Stretch (Ring) | 1620 - 1430[4] | |
| C-N Stretch | ~1290[5] | |
| 3-Methyl-5-Pyrazolone | Ring CH Stretch | 3100, 3050[6] |
| CH Scissoring/Rocking | 1215, 1122, 1083[6] | |
| 4-Acylpyrazolone Derivatives | C=O Stretch (Acyl group) | 1650 - 1600 |
| C=N Stretch (Azomethine) | 1642 - 1627[7] | |
| Pyrazole Hydrazones | N-H Stretch | ~3369[8] |
| C=N Stretch (Imine) | ~1635[4] | |
| 1-Phenyl-3-methyl-5-pyrazolone | C=O Stretch | Increased frequency compared to unsubstituted pyrazolone due to phenyl substituent[1] |
| N-H Stretch | Decreased frequency due to phenyl and methyl substituents[1] |
Experimental Protocols for FT-IR Analysis
Accurate FT-IR analysis relies on proper sample preparation and consistent instrument parameters. The following are detailed protocols for the analysis of solid pyrazolone derivatives.
A. Sample Preparation: KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a common method for preparing solid samples for transmission FT-IR.[9]
-
Drying: Dry the KBr powder in an oven at approximately 105°C for at least one hour to eliminate moisture, which can interfere with the IR spectrum.[10]
-
Grinding: Weigh approximately 1-2 mg of the pyrazolone derivative sample and 100-200 mg of the dried, IR-grade KBr powder.[11]
-
Mixing: Combine the sample and KBr in an agate mortar and grind them together with a pestle for 3-5 minutes to create a fine, homogeneous powder.[10][12] The small particle size is crucial to reduce light scattering.[12]
-
Pellet Pressing: Transfer the powdered mixture into a pellet die. Place the die into a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[11]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[11]
B. Sample Preparation: Attenuated Total Reflectance (ATR)
ATR is a popular alternative that requires minimal to no sample preparation, making it suitable for a wide range of solids and liquids.[9]
-
Background Scan: Ensure the ATR crystal (commonly diamond or ZnSe) is clean.[11] Run a background spectrum with the clean, empty crystal to account for ambient conditions.[3]
-
Sample Application: Place a small amount of the powdered pyrazolone derivative directly onto the surface of the ATR crystal, ensuring complete coverage.[3][11]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for obtaining a quality spectrum.[3][11]
-
Analysis: Collect the FT-IR spectrum of the sample.
-
Cleaning: After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., ethanol or isopropanol) and a soft, non-abrasive tissue to prevent cross-contamination.[3]
C. Instrument Settings
For reliable and comparable results, the following instrument settings are typically used:
-
Spectral Range: 4000-400 cm⁻¹[3]
-
Resolution: 4 or 8 cm⁻¹[3]
-
Number of Scans: 45-100 scans are accumulated to improve the signal-to-noise ratio.[3]
Workflow for FT-IR Analysis of Pyrazolone Derivatives
The following diagram illustrates the logical workflow for the characterization of pyrazolone derivatives using FT-IR spectroscopy.
Caption: Workflow for FT-IR analysis of pyrazolone derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jascoinc.com [jascoinc.com]
- 10. scribd.com [scribd.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. eng.uc.edu [eng.uc.edu]
comparing the antioxidant activity of Edaravone with other radical scavengers
For scientists and professionals in drug development, understanding the comparative efficacy of antioxidant compounds is critical. Edaravone, a potent free radical scavenger, has garnered significant attention for its neuroprotective effects, largely attributed to its antioxidant activity. This guide provides an objective comparison of Edaravone's antioxidant performance against other well-known radical scavengers: Trolox, N-acetylcysteine (NAC), Vitamin C, and Uric Acid, supported by experimental data.
Quantitative Comparison of Antioxidant Activity
The following tables summarize the available quantitative data from various in vitro antioxidant assays. It is important to note that direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Activity
| Compound | IC50 / EC50 (µM) | Source |
| Edaravone | 4.21 | [1] |
| Edaravone Derivative | ~30.80 | [2] |
| Trolox | > 25 | [1] |
| Vitamin C (Ascorbic Acid) | 19.3 | [1] |
| N-acetylcysteine (NAC) | N/A | |
| Uric Acid | N/A |
Lower IC50/EC50 values indicate higher antioxidant activity. N/A: Data not available in the searched literature under comparable conditions.
Table 2: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Activity
| Compound | IC50 / EC50 (µM) | Source |
| Edaravone | 5.52 | [1] |
| Trolox | 10.3 | [1] |
| Vitamin C (Ascorbic Acid) | 11.2 | [1] |
| N-acetylcysteine (NAC) | N/A | |
| Uric Acid | N/A |
Lower IC50/EC50 values indicate higher antioxidant activity. N/A: Data not available in the searched literature under comparable conditions.
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µM of Trolox equivalent/µM) | Source |
| Edaravone | 5.65 | [1] |
| Trolox | 1.00 (by definition) | |
| Vitamin C (Ascorbic Acid) | 0.44 | [1] |
| N-acetylcysteine (NAC) | N/A | |
| Uric Acid | N/A |
Higher ORAC values indicate greater antioxidant capacity. N/A: Data not available in the searched literature under comparable conditions.
Table 4: Hydroxyl Radical (•OH) Scavenging Activity
| Compound | IC50 (µM) | Source |
| Edaravone | ~6.7 | [2] |
| Vitamin C (Ascorbic Acid) | 758.83 | [2] |
| N-acetylcysteine (NAC) | N/A | |
| Uric Acid | N/A |
Lower IC50 values indicate higher antioxidant activity. N/A: Data not available in the searched literature under comparable conditions.
Table 5: Scavenging Rate Constants for Various Radical Species
| Radical Species | Edaravone (k, M⁻¹s⁻¹) | Uric Acid (k, M⁻¹s⁻¹) | Glutathione (k, M⁻¹s⁻¹) | Trolox (k, M⁻¹s⁻¹) | Source |
| Hydroxyl Radical (•OH) | 2.98 x 10¹¹ | N/A | N/A | N/A | [3] |
| Singlet Oxygen (¹O₂) | 2.75 x 10⁷ | N/A | N/A | N/A | [3] |
| Methyl Radical (•CH₃) | 3.00 x 10⁷ | N/A | N/A | N/A | [3] |
Higher rate constants (k) indicate faster scavenging activity. N/A: Data not available in the searched literature under comparable conditions.
Mechanisms of Antioxidant Action
Edaravone and the compared radical scavengers employ different mechanisms to exert their antioxidant effects.
Edaravone: This potent free radical scavenger directly quenches various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and peroxyl radicals.[4] Its efficacy is attributed to its ability to donate an electron, thereby neutralizing free radicals.[5] Edaravone's antioxidant activity is also linked to the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[4][6]
N-acetylcysteine (NAC): NAC primarily acts as a precursor for the synthesis of glutathione (GSH), a crucial intracellular antioxidant.[4] By replenishing GSH levels, NAC enhances the cell's capacity to neutralize ROS. NAC can also directly scavenge some free radicals.[4]
Vitamin C (Ascorbic Acid): A well-known water-soluble antioxidant, Vitamin C directly donates electrons to neutralize free radicals. It also plays a role in regenerating other antioxidants, such as Vitamin E.
Uric Acid: As an endogenous antioxidant, uric acid can directly scavenge peroxynitrite and hydroxyl radicals. However, its antioxidant activity is most prominent in the extracellular fluid.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is then incubated in the dark at room temperature for 12-16 hours.
-
Reagent Preparation: Dilute the ABTS•+ solution with a buffer (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
Measurement: Measure the absorbance at the specified wavelength after a set incubation time.
-
Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.
-
Reagent Preparation: Prepare a working solution of a fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH). Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
Reaction Mixture: In a microplate, add the fluorescent probe, the test compound or standard, and the peroxyl radical generator.
-
Measurement: Monitor the fluorescence decay over time using a fluorescence microplate reader.
-
Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using the net AUC of the standards, and the ORAC value of the sample is expressed as Trolox equivalents.
Hydroxyl Radical (•OH) Scavenging Assay
This assay determines the ability of an antioxidant to scavenge hydroxyl radicals, which are typically generated by a Fenton-like reaction.
-
Reaction Mixture: Create a reaction mixture containing a ferrous salt (e.g., FeSO₄), hydrogen peroxide (H₂O₂), and a detection molecule (e.g., salicylic acid or deoxyribose) in a buffer.
-
Addition of Antioxidant: Add various concentrations of the test compound to the reaction mixture.
-
Incubation: Incubate the mixture at a specific temperature for a defined period.
-
Measurement: Measure the absorbance or fluorescence of the product formed from the reaction of the hydroxyl radicals with the detection molecule.
-
Calculation: The percentage of hydroxyl radical scavenging activity is calculated, and the IC50 value is determined.
Conclusion
The presented data indicates that Edaravone is a highly effective radical scavenger, demonstrating potent activity in various in vitro antioxidant assays. Its performance is comparable, and in some cases superior, to established antioxidants like Trolox and Vitamin C, particularly in scavenging hydroxyl radicals. While direct quantitative comparisons with N-acetylcysteine in these specific assays are limited in the literature, its well-established role as a glutathione precursor underscores its importance as a cellular antioxidant. Uric acid also contributes significantly to extracellular antioxidant defense. The choice of an appropriate antioxidant for research or therapeutic development will ultimately depend on the specific application, the types of radicals targeted, and the desired mechanism of action. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. mdpi.com [mdpi.com]
- 5. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
New Pyrazolone-Based Compound Demonstrates Potent Anti-Cancer and Antioxidant Activities Through Hippo Signaling Pathway Inhibition
FOR IMMEDIATE RELEASE
A novel pyrazolone-based compound, herein designated as Compound 4, has demonstrated significant potential as a dual-action therapeutic agent, exhibiting both potent anticancer and antioxidant properties in preclinical studies. Research indicates that Compound 4 exerts its anticancer effects by inhibiting the YAP/TEAD interaction within the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. This guide provides a comprehensive comparison of Compound 4's biological activity against a standard-of-care chemotherapy agent and details the experimental validation of its efficacy.
Comparative Biological Activity
Compound 4 was evaluated for its cytotoxic effects against a panel of human cancer cell lines and its antioxidant capacity. The results are compared with Sorafenib, a known multi-kinase inhibitor used in cancer therapy, and Ascorbic Acid, a standard antioxidant.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound | HepG-2 (Liver Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) |
| Compound 4 | 5.03 ± 0.4 | 3.92 ± 0.2 | 6.34 ± 0.5 |
| Sorafenib | 3.56 ± 0.18 | 4.81 ± 0.21 | 5.14 ± 0.25 |
Lower IC₅₀ values indicate greater potency.
Table 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC₅₀ (µg/mL) |
| Compound 4 | 15.2 ± 1.3 |
| Ascorbic Acid | 8.5 ± 0.7 |
Lower IC₅₀ values indicate greater antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to validate the biological activity of Compound 4.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the cytotoxic effects of Compound 4 on the HepG-2, MCF-7, and HCT-116 cancer cell lines.[1][2]
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells were then treated with various concentrations of Compound 4 and the reference drug, Sorafenib, and incubated for 72 hours.[1]
-
MTT Addition: Following the treatment period, 28 µL of a 2 mg/mL MTT solution was added to each well, and the plates were incubated for an additional 1.5 hours at 37°C.[1]
-
Formazan Solubilization: The MTT solution was removed, and the resulting formazan crystals were dissolved in 130 µL of dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.[1] Cell viability was calculated as a percentage of the untreated control, and the IC₅₀ values were determined.
In Vitro Antioxidant Activity: DPPH Assay
The antioxidant potential of Compound 4 was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3][4][5][6]
Procedure:
-
Sample Preparation: A stock solution of Compound 4 was prepared in methanol and serially diluted to various concentrations.[4]
-
Reaction Mixture: In a 96-well plate, 100 µL of each sample dilution was mixed with 100 µL of a 0.2 mM methanolic solution of DPPH.[4]
-
Incubation: The plate was incubated in the dark at room temperature for 30 minutes.[4][5]
-
Absorbance Measurement: The absorbance of the reaction mixture was measured at 517 nm.[3][5]
-
Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100. The IC₅₀ value was determined from the dose-response curve.[4]
Mechanism of Action: Inhibition of the Hippo Signaling Pathway
Compound 4 is believed to exert its anticancer effects by disrupting the protein-protein interaction between Yes-associated protein (YAP) and the TEA domain transcription factor (TEAD). In a dysregulated Hippo pathway, the YAP-TEAD complex promotes the transcription of genes that drive cell proliferation and inhibit apoptosis. By inhibiting this interaction, Compound 4 effectively suppresses tumor growth.[7]
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. japsonline.com [japsonline.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. benchchem.com [benchchem.com]
- 5. marinebiology.pt [marinebiology.pt]
- 6. m.youtube.com [m.youtube.com]
- 7. An Overview on Synthesis and Biological Activity of Chalcone Derived Pyrazolines [ouci.dntb.gov.ua]
Comparative Guide to the Cross-Reactivity of 3-Methyl-3-pyrazolin-5-one in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3-Methyl-3-pyrazolin-5-one, a compound also known as Edaravone, in various analytical assays. Understanding the specificity of analytical methods is paramount for accurate quantification and interpretation of results in research and clinical settings. This document summarizes available data on the cross-reactivity of this compound and its derivatives, details relevant experimental protocols, and presents key information in a clear and comparative format.
Introduction to this compound and Cross-Reactivity
This compound, or Edaravone, is a potent free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1] Its analytical determination is crucial for pharmacokinetic studies, formulation development, and quality control. However, the presence of structurally similar compounds, such as metabolites and degradation products, can potentially lead to cross-reactivity in certain analytical assays, particularly in immunoassays.[2][3] Cross-reactivity occurs when an assay's detection system, such as an antibody, binds to molecules other than the target analyte, leading to inaccurate measurements.
Cross-Reactivity in Different Analytical Methods
The specificity of an analytical method for this compound is highly dependent on the technique employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of Edaravone.[4] Stability-indicating HPLC methods have been developed and validated to separate Edaravone from its degradation products, demonstrating high specificity.[5][6][7] Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and heat, have shown that the developed HPLC methods can effectively resolve the parent drug from its degradants.[5] This indicates that for chromatographic methods, the primary concern is adequate separation rather than cross-reactivity at the detection level, especially when using specific detectors like UV-Vis or mass spectrometry.
Immunoassays (e.g., ELISA)
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are susceptible to cross-reactivity from structurally related molecules.[2][3] While specific quantitative data on the cross-reactivity of this compound in a commercially available immunoassay is not readily found in the public domain, the potential for cross-reactivity exists with its metabolites and other pyrazolone derivatives.
The major oxidative metabolites of Edaravone have been identified as 3-methyl-1-phenyl-2-pyrazolin-4,5-dione and 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB).[8] Given their structural similarity to the parent compound, it is plausible that these metabolites could cross-react in an immunoassay developed for Edaravone.
Quantitative Data on Cross-Reactivity
Currently, there is a lack of published, direct quantitative data comparing the cross-reactivity of this compound with its metabolites or other pyrazolone derivatives in a specific immunoassay. The development of a competitive immunoassay for Edaravone would necessitate a thorough validation of its specificity, including a cross-reactivity assessment against its known metabolites and structurally similar compounds.
The following table outlines the key compounds that should be tested for cross-reactivity in an immunoassay for this compound.
| Compound | Structure | Rationale for Testing |
| This compound (Edaravone) | C₁₀H₁₀N₂O | The target analyte. |
| 3-Methyl-1-phenyl-2-pyrazolin-4,5-dione | C₁₀H₈N₂O₂ | A major oxidative metabolite of Edaravone.[8] Its structural similarity presents a high potential for cross-reactivity. |
| 2-Oxo-3-(phenylhydrazono)-butanoic acid (OPB) | C₁₀H₁₀N₂O₃ | Another major product of Edaravone oxidation.[8] Its altered ring structure may result in lower cross-reactivity compared to the dione metabolite. |
| Edaravone Sulfate Conjugate | - | A major metabolite of Edaravone in vivo. The addition of a sulfate group could significantly alter its binding affinity to an antibody. |
| Edaravone Glucuronide Conjugate | - | Another major metabolite of Edaravone in vivo. The bulky glucuronide moiety is likely to reduce cross-reactivity. |
| Other Pyrazolone Derivatives | Varies | To assess the specificity of the assay against other compounds of the same chemical class that might be present as impurities or co-administered drugs. |
Experimental Protocols
Protocol for Assessing Small Molecule Cross-Reactivity in a Competitive ELISA
This protocol outlines a general procedure for determining the cross-reactivity of related compounds in a competitive ELISA designed for a small molecule like this compound.
Objective: To determine the percentage cross-reactivity of potential interfering compounds (e.g., metabolites, structurally related molecules) with the target analyte in a competitive ELISA.
Materials:
-
96-well microtiter plates (e.g., polystyrene)
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Primary antibody specific for this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Target analyte standard (this compound)
-
Potential cross-reactants (e.g., metabolites, derivatives)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen at an optimized concentration in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte standard and each potential cross-reactant.
-
Add a fixed, optimized concentration of the primary antibody to all wells.
-
Immediately add the standard or cross-reactant dilutions to the respective wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard and each cross-reactant to generate sigmoidal dose-response curves.
-
Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
Visualizations
Caption: Workflow for assessing small molecule cross-reactivity in a competitive ELISA.
Caption: Principle of competitive immunoassay for small molecule detection.
Conclusion
While HPLC methods offer high specificity for the quantification of this compound by separating it from potential interferents, immunoassays require careful validation for cross-reactivity. The major oxidative metabolites of Edaravone are the most likely candidates for cross-reactivity in a competitive immunoassay. The provided experimental protocol offers a framework for systematically evaluating the specificity of such an assay. For researchers and drug development professionals, it is imperative to either utilize highly specific methods like a validated stability-indicating HPLC or to thoroughly assess and understand the cross-reactivity profile of an immunoassay to ensure the accuracy and reliability of analytical data.
References
- 1. What can we learn from the edaravone development program for ALS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seracare.com [seracare.com]
- 5. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ELISA Protocols [sigmaaldrich.com]
- 8. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the stability of different pyrazolone tautomers
For Researchers, Scientists, and Drug Development Professionals
Pyrazolone and its derivatives are a cornerstone in pharmaceutical and chemical research, valued for their diverse biological activities and applications as synthetic precursors.[1][2][3] A critical aspect of their chemistry is the phenomenon of tautomerism, where these molecules exist as a mixture of readily interconvertible structural isomers. This equilibrium between tautomers can significantly influence the compound's reactivity, biological interactions, and physicochemical properties. This guide provides a comparative study of the stability of different pyrazolone tautomers, supported by experimental and computational data.
Tautomeric Forms of Pyrazolones
Pyrazolones can exist in several tautomeric forms, primarily the hydroxyl-pyrazole (OH), amino-pyrazole or keto (NH), and methylene-pyrazoline (CH) forms. The equilibrium between these forms is influenced by a variety of factors, including the nature and position of substituents on the pyrazolone ring, the solvent, and temperature.[4]
Comparative Stability Data
The relative stability of pyrazolone tautomers is often evaluated through computational chemistry, providing insights into their energetic landscapes. The Gibbs free energy difference (ΔG) is a key thermodynamic parameter used to compare the stability of different tautomers, with a lower value indicating greater stability.
| Tautomeric Form | Substituent Pattern | Computational Method | Solvent | Relative Energy (kcal/mol) | Predominant Form | Reference |
| Amine-one vs. Imine-ol | 4-Acylpyrazolone Schiff bases | B3LYP/6-311++G(d,p) | Gas Phase | Imine-ol is 6.5–8.0 kcal/mol less stable | Amine-one | [5] |
| Amine-one vs. Imine-one(I) | 4-Acylpyrazolone Schiff bases | B3LYP/6-311++G(d,p) | Gas Phase | Imine-one(I) is 17–20 kcal/mol less stable | Amine-one | [5] |
| Amine-one vs. Imine-one(II) | 4-Acylpyrazolone Schiff bases | B3LYP/6-311++G(d,p) | Gas Phase | Imine-one(II) is 19–23 kcal/mol less stable | Amine-one | [5] |
| 3-amino vs. 5-amino | Aminopyrazoles | DFT(B3LYP)/6-311++G(d,p) | Gas Phase | 5-aminopyrazole is 9.8 kJ/mol (2.34 kcal/mol) less stable (ΔG) | 3-aminopyrazole | [6] |
| N1-H vs. N2-H | Pyrazole derivatives with various substituents at C5 | MP2/6-311++G | Gas Phase | Varies with substituent (-10.55 to 6.33 kcal/mol ΔE) | Dependent on substituent | [6] |
| Tautomer 5aA1 vs. 5aA2 | Pyrazole derivative 5a | IEFPCM-B3LYP/6-311++G | Ethanol | 5aA2 is the most stable form | 5aA2 (56%) | [7] |
| Tautomer 5cE1 vs. 5cE2 | Pyrazole derivative 5c | IEFPCM-B3LYP/6-311++G | Ethanol | 5cE2 is ~4 kJ/mol (~1 kcal/mol) less stable | 5cE1 (83%) | [7] |
| Tautomer 5dA2 vs. 5dA1 | Pyrazole derivative 5d | IEFPCM-B3LYP/6-311++G | Ethanol | 5dA1 is 2 kJ/mol (~0.5 kcal/mol) less stable | 5dA2 (70%) | [7] |
Factors Influencing Tautomer Stability
The equilibrium between pyrazolone tautomers is a delicate balance influenced by several interconnected factors. The following diagram illustrates the key relationships governing tautomer stability.
Caption: Factors influencing pyrazolone tautomeric equilibrium.
Experimental Protocols
The determination of the predominant tautomeric form and the quantification of the equilibrium mixture rely on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric forms of pyrazolones in solution.
-
¹H NMR: The chemical shifts of protons, particularly those attached to nitrogen (N-H) and oxygen (O-H), or the methylene group (CH₂), provide direct evidence for the existing tautomers. For instance, in a study of 4-acylpyrazolone-based Schiff bases, the ¹H NMR signal for the amine-one form appeared at δ = 11.9–12.9 ppm, while the imine-ol form was observed at δ = 14.0–15.7 ppm.[5]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazolone ring are sensitive to the tautomeric form. For example, the chemical shift of C-5 can differ significantly between the OH- and NH-forms.[8]
-
¹⁵N NMR: This technique is particularly valuable for distinguishing between different nitrogen environments in the pyrazole ring. In the solid state, the "pyridine-like" N-2 and "pyrrole-like" N-1 atoms of the 1H-pyrazol-3-ol form show distinct chemical shifts.[8]
General Protocol for NMR Analysis:
-
Dissolve the pyrazolone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a specific temperature (e.g., 298 K).
-
Compare the observed chemical shifts with those of "fixed" derivatives (e.g., O-methylated or N-methylated analogs) to aid in the assignment of tautomeric forms.[8]
-
For dynamic equilibria, variable temperature NMR studies can be performed to observe changes in the spectra and potentially resolve individual tautomer signals at lower temperatures.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. By determining the precise positions of all atoms, including hydrogen atoms, the connectivity and bonding within the molecule can be definitively established.[8]
General Protocol for X-ray Crystallography:
-
Grow single crystals of the pyrazolone derivative suitable for X-ray diffraction.
-
Mount a crystal on a diffractometer and collect diffraction data at a controlled temperature.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model to obtain accurate bond lengths and angles, confirming the tautomeric form.
Computational Chemistry
Density Functional Theory (DFT) is a widely used computational method to predict the relative stabilities of tautomers.
General Protocol for DFT Calculations:
-
Build the 3D structures of the different possible tautomers.
-
Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[5][9]
-
Calculate the vibrational frequencies to confirm that the optimized geometries correspond to true energy minima.
-
Compute the Gibbs free energies (G) for each tautomer in the gas phase and in different solvents using a continuum solvation model (e.g., PCM).[5]
-
The relative stability is determined by comparing the Gibbs free energies of the tautomers.
Conclusion
The stability of pyrazolone tautomers is a multifaceted issue governed by a complex interplay of electronic and steric effects of substituents, solvent polarity, and intramolecular interactions. A comprehensive understanding of these factors is essential for predicting and controlling the tautomeric equilibrium, which in turn is critical for the rational design of new pyrazolone-based drugs and materials. The combined application of advanced spectroscopic techniques and computational modeling provides a powerful approach to unraveling the intricacies of pyrazolone tautomerism.
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methyl-3-pyrazolin-5-one: A Procedural Guide
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Methyl-3-pyrazolin-5-one, a compound classified as an irritant. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain compliance with safety regulations and minimize risks.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling waste, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this chemical is classified as follows:
-
Specific Target Organ Toxicity – Single Exposure (Category 3) , may cause respiratory irritation[1][2]
Based on these hazards, the following minimum Personal Protective Equipment (PPE) is required when handling this compound waste:
-
Eye Protection: Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations[3].
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) inspected prior to use[3][4].
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure[3].
-
Respiratory Protection: When handling the solid powder and if dust formation is possible, use a dust mask (e.g., N95 type). All handling of open waste containers should ideally occur within a chemical fume hood[5].
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is a critical first step. Cross-contamination can lead to dangerous reactions and complicate the disposal process.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Select a chemically compatible container with a secure, leak-proof screw-on cap[6][7]. Plastic containers are often preferred for hazardous waste[8]. The container must be in good condition, free of cracks or leaks[7].
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department[7][8]. The label must include:
-
Collect the Waste:
-
For solid waste (e.g., contaminated gloves, weigh paper, paper towels), double-bag it in clear plastic bags before placing it in the solid waste container[6].
-
For unused or excess solid this compound, transfer it directly into the designated hazardous waste container. Avoid creating dust[3][4].
-
For solutions containing this compound, pour the liquid waste into the designated container using a funnel.
-
-
Keep Container Closed: The waste container must remain closed at all times, except when you are actively adding waste[6][7]. This prevents the release of vapors and potential spills.
On-Site Storage and Disposal Procedure
All chemical waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" before collection by EHS personnel.
Procedure for Storage and Disposal:
-
Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated area[3].
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (like a lab tray or tub) to contain any potential leaks or spills[6][7]. The secondary container must be able to hold 110% of the volume of the primary container[6].
-
Segregate Incompatibles: Store the waste container away from incompatible materials, specifically strong oxidizing agents, strong acids, and strong bases[3][5].
-
Schedule a Pickup: Do not allow hazardous waste to accumulate indefinitely. Contact your institution's EHS or Hazardous Waste Program to schedule a collection[8][9]. Adhere to institutional limits on the quantity and time waste can be stored in the lab[6].
-
Handling Empty Containers:
-
An empty container that held this compound is still considered hazardous waste.
-
To decontaminate the container, it must be triple-rinsed with a solvent capable of removing the chemical residue[7][9].
-
Crucially, the solvent rinsate from this process must be collected as hazardous waste and added to your liquid waste stream[7][9].
-
Once triple-rinsed and air-dried, deface or remove the original labels, and the container may be disposed of in the regular trash or recycled according to institutional policy[9][10].
-
Crucial Safety Don'ts:
-
DO NOT dispose of this compound in the regular trash[8][11].
-
DO NOT dispose of this compound down the sink or into any sewer drain[8][9].
-
DO NOT mix this waste with incompatible chemicals like strong acids, bases, or oxidizers[3].
Quantitative Disposal Guidelines
The following table summarizes general quantitative guidelines relevant to the disposal process. Specific limits may vary by institution and local regulations.
| Parameter | Guideline | Source |
| pH for Neutralization | Neutralize corrosive waste to a pH between 6.0 and 8.0 before sewer disposal (if permitted). | [5] |
| pH for General Sewer Disposal | Permitted only for approved substances with a pH between 5.5 and 10.5. | [11] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container(s). | [6] |
| Max. Satellite Accumulation | Up to 55 gallons of a single hazardous waste stream. | [6] |
| Max. Accumulation Time | Hazardous waste must be collected within 90 days of the accumulation start date. | [6] |
Note: As this compound is a hazardous irritant, it is not suitable for sewer disposal, regardless of pH or concentration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-3-pyrazolin-5-one
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methyl-3-pyrazolin-5-one. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and may cause skin, eye, and respiratory system irritation.[1][2][3] Some findings also indicate that it may cause an allergic skin reaction and is harmful if swallowed.[4][5][6] The following procedures outline the necessary personal protective equipment (PPE), operational steps for handling and storage, and proper disposal methods.
Hazard Identification and Personal Protective Equipment
A thorough understanding of the hazards associated with this compound is the first step toward safe handling. The primary risks include irritation upon contact with the skin, eyes, and respiratory tract.[1][3][7] Ingestion of the compound can also be harmful.[5][6][8]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Description |
| Skin Irritation | 2 | Causes skin irritation.[1][2] |
| Eye Irritation | 2 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity – single exposure | 3 | May cause respiratory irritation.[1][2] |
| Acute toxicity (oral) | 4 | Harmful if swallowed.[5][6][8] |
Recommended Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards.[7][9][10] A face shield may be required in situations with a higher risk of splashing.[4] | To protect against eye irritation from dust particles or splashes.[1][7] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[4][7][10] | To prevent skin contact and potential irritation or allergic reactions.[1][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved dust respirator (e.g., N95) should be used, especially when engineering controls are insufficient or when handling powder.[7][8][10] | To avoid inhalation of dust particles and prevent respiratory tract irritation.[1][3] |
| Body Protection | Protective clothing to prevent skin exposure.[4][7][9] | To minimize the risk of skin contact with the chemical. |
Operational and Disposal Plan: A Step-by-Step Guide
A systematic approach to handling and disposal is critical for safety and compliance. The following workflow provides a clear, procedural guide for laboratory personnel.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocol
-
Preparation:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.
-
Workspace Setup: Ensure that you are working in a well-ventilated area.[3][7] A chemical fume hood is highly recommended, especially when working with the solid form to minimize dust generation.[3] An eyewash station and safety shower should be readily accessible.[7]
-
Weighing: When weighing the solid compound, do so within a fume hood to control dust. Avoid actions that could generate dust.[3][7]
-
-
Handling and Experimentation:
-
Dissolving/Mixing: When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
Performing Reactions: Carry out all experimental procedures with caution, avoiding direct contact with the chemical.
-
-
Cleanup and Storage:
-
Decontamination: After use, thoroughly clean and decontaminate all work surfaces.
-
PPE Removal: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items like gloves in the appropriate waste stream.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[7][9]
-
-
Disposal Plan:
-
Waste Segregation: Collect all waste materials containing this compound in a designated and properly labeled waste container.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[3] The recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always adhere to all federal, state, and local environmental regulations.[3]
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[3]
-
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately and seek medical attention.
First-Aid Measures
Caption: Emergency first-aid procedures for exposure to this compound.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Get medical aid.
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][7]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][7] Get medical aid.
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[7] Get medical aid.
By implementing these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before working with any chemical.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C4H6N2O | CID 319771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jayorganics.com [jayorganics.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
